molecular formula C4H6O5 B15088418 Diglycolic acid-d4

Diglycolic acid-d4

Cat. No.: B15088418
M. Wt: 138.11 g/mol
InChI Key: QEVGZEDELICMKH-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diglycolic acid-d4 is a useful research compound. Its molecular formula is C4H6O5 and its molecular weight is 138.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O5

Molecular Weight

138.11 g/mol

IUPAC Name

2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid

InChI

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2

InChI Key

QEVGZEDELICMKH-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O

Canonical SMILES

C(C(=O)O)OCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Diglycolic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diglycolic acid-d4, a deuterated analog of Diglycolic acid. This document consolidates critical information on its chemical and physical properties, analytical applications, and its role in toxicology studies, particularly concerning mitochondrial dysfunction. Detailed experimental protocols for its use as an internal standard in quantitative analysis are provided, alongside visualizations of its implicated biological pathways.

Core Concepts

This compound (DGA-d4) is a stable isotope-labeled form of Diglycolic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based analyses, as it is chemically identical to the endogenous analyte but can be distinguished by its higher mass.[1] Diglycolic acid itself is a toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in mass poisonings.[2][3] Understanding the toxic mechanisms of Diglycolic acid is crucial, and DGA-d4 serves as an essential tool in such research.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C4H2D4O5Vendor Data
Molecular Weight 138.11 g/mol Vendor Data
CAS Number 1032504-39-4Vendor Data
Appearance White to off-white solidVendor Data
Melting Point 140-144 °C (unlabeled)[4]
Isotopic Purity ≥ 98 atom % DVendor Data
Mass Shift M+4Vendor Data

Table 2: Analytical Characteristics of this compound

ParameterValueSource
Primary Application Internal Standard for Mass Spectrometry[1]
Typical Matrix Biological fluids (plasma, serum, urine), Tissues[2][5]
Quantification Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6]
Ionization Mode Electrospray Ionization (ESI), typically negative mode[6]

Experimental Protocols

The following is a detailed methodology for the quantitative analysis of Diglycolic acid in biological samples using this compound as an internal standard. This protocol is a composite based on established methods for similar small organic acids.

Preparation of Internal Standard Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (≥98% isotopic purity)

    • Methanol (B129727) (LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the weighed standard in a 1 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

Preparation of Working Internal Standard Solution
  • Objective: To prepare a diluted working solution of the internal standard for spiking samples.

  • Procedure:

    • Perform serial dilutions of the 1 mg/mL stock solution with methanol to achieve a final working concentration of 1 µg/mL.

    • Store the working solution at 4°C for daily use.

Sample Preparation (Protein Precipitation)
  • Objective: To extract Diglycolic acid from a biological matrix (e.g., plasma, serum) and remove interfering proteins.

  • Materials:

    • Biological sample (e.g., 100 µL of plasma)

    • Working Internal Standard Solution (1 µg/mL)

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid (ice-cold)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

  • Procedure:

    • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 1 µg/mL this compound working solution to the sample.

    • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate and quantify Diglycolic acid and this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Parameters (Typical):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Typical):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Diglycolic acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 73.0

      • This compound: Precursor ion (m/z) 137.0 -> Product ion (m/z) 77.0

    • Collision Energy and other parameters: Optimize for the specific instrument.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis of Diglycolic acid using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant DGA_Toxicity_Pathway cluster_cell Proximal Tubule Cell cluster_mito Mitochondrion DGA Diglycolic Acid (DGA) transporter Dicarboxylate Transporter DGA->transporter DGA_intracellular Intracellular DGA transporter->DGA_intracellular SDH Succinate Dehydrogenase (Complex II) DGA_intracellular->SDH Inhibition Ca_chelation Chelation of Intracellular Ca2+ DGA_intracellular->Ca_chelation ETC Electron Transport Chain ATP_Synthase ATP Synthase ROS Reactive Oxygen Species (ROS) ETC->ROS Increased ATP ATP Production ATP_Synthase->ATP Decreased cell_death Necrotic Cell Death ATP->cell_death ROS->cell_death Ca_dysregulation Ca2+ Dysregulation Ca_chelation->Ca_dysregulation Ca_dysregulation->cell_death

References

In-Depth Technical Guide to Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Diglycolic acid-d4. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Chemical Properties

This compound, the deuterated analogue of diglycolic acid, is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.[1] Its physical and chemical properties are summarized in the tables below.

Identifier Value
IUPAC Name 2,2'-Oxydiacetic-2,2,2',2'-d4 acid
Synonyms Diglycolic-2,2,2′,2′-d₄ acid, 3-Oxapentanedioic-d4 Acid
CAS Number 1032504-39-4
Molecular Formula C₄H₂D₄O₅
Molecular Weight 138.11 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Property Value
Appearance White to off-white solid/flakes
Melting Point 140-144 °C
Boiling Point Not explicitly stated for deuterated form; 250-255°C for unlabeled.[2]
Solubility Soluble in water, methanol, and ethanol.[3][4]
pKa (unlabeled) pKa1: 2.79, pKa2: 3.93 (at 20°C)[5]
Stability Stable under recommended storage conditions (room temperature, in a well-sealed container).[2] Incompatible with strong oxidizing agents.[2]

Synthesis and Isotopic Labeling

While a detailed, publicly available step-by-step synthesis protocol for this compound is not available, likely due to its proprietary nature by commercial suppliers, a general understanding of its synthesis can be derived from established methods for deuterating carboxylic acids. The synthesis would involve introducing deuterium (B1214612) at the alpha positions to the carboxylic acid groups.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the deuteration of a suitable precursor. General methods for deuteration of carboxylic acids often utilize D₂O as the deuterium source under various catalytic conditions. For instance, methods involving synergistic photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the decarboxylative deuteration of aliphatic carboxylic acids, achieving high deuterium incorporation.[2][6][7] Another approach could be the late-stage β-C(sp³)–H deuteration of free carboxylic acids.[8]

The synthesis of the unlabeled diglycolic acid backbone can be achieved through several routes, including the oxidation of diethylene glycol or the reaction of chloroacetic acid in an alkaline medium.[5]

Metabolic and Toxicological Pathway of Diglycolic Acid

Diglycolic acid is the primary toxic metabolite of diethylene glycol (DEG).[9] Understanding its metabolic formation and mechanism of toxicity is crucial, particularly in toxicological research and drug safety assessment.

The metabolic pathway begins with the ingestion of diethylene glycol, which is then metabolized in the liver. This process is initiated by the enzyme alcohol dehydrogenase (ADH), followed by the action of aldehyde dehydrogenase (ALDH). The inhibition of ADH with fomepizole has been shown to block the metabolism of DEG and prevent its associated toxicity.[10] The resulting diglycolic acid is then transported into renal cells, primarily via sodium-dependent dicarboxylate transporters (NaDCs), where it exerts its toxic effects.[4]

Metabolic and Toxicological Pathway of Diglycolic Acid DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Alcohol Dehydrogenase (ADH) DGA Diglycolic Acid (DGA) (Toxic Metabolite) HEAA->DGA Aldehyde Dehydrogenase (ALDH) NaDC Sodium-Dependent Dicarboxylate Transporters (NaDCs) DGA->NaDC Uptake into renal cells Mitochondrial_Dysfunction Mitochondrial Dysfunction Necrosis Proximal Tubule Cell Necrosis Mitochondrial_Dysfunction->Necrosis Fomepizole Fomepizole Fomepizole->DEG Inhibits NaDC->Mitochondrial_Dysfunction Leads to Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with This compound (IS) Sample->IS_Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

An In-depth Technical Guide to the Synthesis and Purification of Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diglycolic acid-d4 (2,2,2',2'-tetradeuteriodiglycolic acid), an isotopically labeled analog of diglycolic acid. This document is intended for researchers, scientists, and professionals in drug development who require a stable-labeled internal standard for quantitative bioanalysis or a tracer for metabolic studies.

Introduction

Diglycolic acid is a dicarboxylic acid that is a known metabolite of diethylene glycol, a compound that has been implicated in mass poisonings. The deuterated form, this compound, serves as an invaluable tool in mass spectrometry-based analytical methods for the accurate quantification of diglycolic acid in biological matrices. Its use as an internal standard allows for the correction of matrix effects and variations during sample preparation and analysis.

This guide outlines a plausible synthetic route and detailed purification protocols for this compound, based on established chemical principles for the synthesis of the unlabeled compound and general methods for isotopic labeling and purification of carboxylic acids.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of a deuterated precursor. A common and effective method for the synthesis of unlabeled diglycolic acid is the oxidation of 1,4-dioxan-2-one. By utilizing a deuterated version of this starting material, 3,3,5,5-tetradeuterio-1,4-dioxan-2-one, the desired this compound can be prepared.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: first, the preparation of the deuterated starting material, followed by its oxidation to yield this compound.

This compound Synthesis Pathway cluster_0 Step 1: Preparation of Deuterated Starting Material cluster_1 Step 2: Oxidation Ethylene_glycol_d4 Ethylene glycol-d4 3_3_5_5_tetradeuterio_1_4_dioxan_2_one 3,3,5,5-Tetradeuterio- 1,4-dioxan-2-one Ethylene_glycol_d4->3_3_5_5_tetradeuterio_1_4_dioxan_2_one Esterification & Cyclization Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->3_3_5_5_tetradeuterio_1_4_dioxan_2_one Esterification & Cyclization Diglycolic_acid_d4 This compound 3_3_5_5_tetradeuterio_1_4_dioxan_2_one->Diglycolic_acid_d4 Oxidation Dinitrogen_tetraoxide Dinitrogen tetraoxide (N2O4) This compound Purification Workflow Crude_Product Crude this compound Dissolution Dissolve in Aqueous Base (e.g., NaOH solution) Crude_Product->Dissolution Extraction Wash with Organic Solvent (e.g., Diethyl Ether) Dissolution->Extraction Acidification Acidify Aqueous Layer (e.g., with HCl) Extraction->Acidification Second_Extraction Extract with Organic Solvent (e.g., Diethyl Ether) Acidification->Second_Extraction Drying Dry Organic Extract (e.g., with Na2SO4) Second_Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Crystallization Recrystallize from Water Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Technical Guide: Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diglycolic acid-d4, a deuterated form of Diglycolic acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, synthesis, and application of this stable isotope-labeled compound.

Core Compound Data

This compound serves as an invaluable internal standard for the quantitative analysis of its unlabeled counterpart, Diglycolic acid, in various biological and environmental matrices. Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 1032504-39-4[1]
Molecular Formula C₄H₂D₄O₅
Molecular Weight 138.11 g/mol [1]
Synonyms Diglycolic-2,2,2',2'-d4 acid, 2,2'-Oxybis[acetic-2,2-d2 acid][1]
Appearance White to off-white solid
Purity Typically ≥98%
Isotopic Enrichment Typically ≥99% Deuterium (B1214612)

Metabolic Significance of Diglycolic Acid

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous poisoning incidents leading to acute kidney injury.[2][3][4] The metabolic pathway involves the sequential oxidation of DEG, first to 2-hydroxyethoxyacetic acid (HEAA) and subsequently to DGA.[2][4] The accumulation of DGA in the proximal tubule cells of the kidney, mediated by sodium dicarboxylate transporters (NaDC-1), is the key mechanism of its nephrotoxicity.[3][5]

Diglycolic_Acid_Metabolic_Pathway cluster_enzymes Enzymatic Conversion cluster_transport Cellular Uptake DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Oxidation DGA Diglycolic Acid (DGA) HEAA->DGA Oxidation Toxicity Renal Proximal Tubule Cell Toxicity DGA->Toxicity Accumulation via ADH Alcohol Dehydrogenase ALDH Aldehyde Dehydrogenase NaDC1 NaDC-1 Transporter

Metabolic pathway of Diethylene Glycol to Diglycolic Acid.

Synthesis of this compound

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on the oxidation of 1,4-dioxan-2-one (B42840).[7][8]

Materials:

  • 1,4-Dioxan-2-one

  • Deuterium oxide (D₂O)

  • Strong acid catalyst (e.g., deuterated sulfuric acid)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrolysis with Deuterium Oxide: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dioxan-2-one in an excess of deuterium oxide.

  • Acid Catalysis: Add a catalytic amount of deuterated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis and deuterium exchange.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

  • Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the carboxylate groups.

  • Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Diglycolic acid in various biological samples.[9][10]

Experimental Protocol: Quantification of Diglycolic Acid in Biological Matrices using LC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological sample (e.g., plasma, urine), add 20 µL of a known concentration of this compound internal standard solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A suitable column for the separation of polar organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column.[11]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative ion mode using electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Diglycolic acid and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diglycolic Acid133.073.0
This compound137.076.0

3. Data Analysis:

  • The concentration of Diglycolic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled Diglycolic acid and a constant concentration of the deuterated internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of This compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (HILIC Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for the quantitative analysis of Diglycolic Acid.

References

In-Depth Technical Guide to Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diglycolic acid-d4, a deuterated analog of diglycolic acid. It is intended to be a valuable resource for researchers and scientists engaged in drug development and metabolic studies, offering detailed information on its properties, its role in toxicology, and its application as an internal standard in quantitative analyses.

Core Quantitative Data

A summary of the key quantitative data for both diglycolic acid and its deuterated form is presented below for easy comparison.

PropertyDiglycolic AcidThis compound
Molecular Formula C₄H₆O₅C₄D₄H₂O₅
Molecular Weight 134.09 g/mol [1][2][3][4]138.11 g/mol [5]
CAS Number 110-99-6[1][2][3][6]1032504-39-4[6]
Melting Point 140-144 °C140-144 °C[]
Isotopic Purity Not Applicable98 atom % D[6]
Appearance White, odorless solid[3]Light yellow powder[]
Solubility Readily water-soluble[3]No data available

Biological Significance and Toxicological Pathway

Diglycolic acid is not merely an inert molecule; it is the primary toxic metabolite of diethylene glycol (DEG), a solvent that has been implicated in numerous poisoning incidents worldwide. The ingestion of DEG leads to a toxic syndrome characterized by acute renal failure, which is a direct result of the metabolic conversion of DEG to diglycolic acid.

The toxicity of diglycolic acid is primarily targeted at the proximal tubules of the kidneys. The mechanism of its toxicity involves several key steps:

  • Metabolic Formation : Diethylene glycol is metabolized in the body to 2-hydroxyethoxyacetic acid (2-HEAA) and subsequently to diglycolic acid (DGA).[2][5]

  • Cellular Uptake : DGA is actively transported into the proximal tubule cells of the kidney. This uptake is mediated by sodium-dicarboxylate transporters, particularly NaDC-1.[2][8]

  • Mitochondrial Dysfunction : Once inside the cells, DGA disrupts mitochondrial function. It has been shown to chelate calcium and inhibit Complex II of the electron transport chain.[9][10]

  • Cell Death : The impairment of mitochondrial function leads to a depletion of cellular ATP, ultimately causing necrotic cell death of the proximal tubule cells.[5] This cellular damage manifests as acute kidney injury.

Diglycolic Acid Toxicological Pathway Toxicological Pathway of Diglycolic Acid DEG Diethylene Glycol (DEG) (Ingested) Metabolism Metabolism (in vivo) DEG->Metabolism Oxidation DGA Diglycolic Acid (DGA) (Toxic Metabolite) Metabolism->DGA Kidney Kidney Proximal Tubule Cells DGA->Kidney Targets Uptake Uptake via NaDC-1 Transporter Kidney->Uptake Mitochondria Mitochondrial Dysfunction Uptake->Mitochondria Accumulation leads to Necrosis Cell Necrosis & Acute Kidney Injury Mitochondria->Necrosis Results in Experimental Workflow Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Collection Centrifuge->Extract LC LC Separation Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

References

An In-depth Technical Guide to the Handling and Storage of Diglycolic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and optimal storage of Diglycolic acid-d4 (CAS: 1032504-39-4). Adherence to these guidelines is crucial to ensure the integrity of the compound, the accuracy of experimental results, and the safety of laboratory personnel.

Compound Identification and Properties

This compound is the deuterated form of Diglycolic acid, a dicarboxylic acid. It is commonly used as an internal standard in mass spectrometry-based quantitative analysis.

Physical and Chemical Properties:

PropertyValueSource(s)
Chemical Formula C4H2D4O5[1]
Synonyms 2,2'-Oxydiacetic Acid-d4, 3-Oxapentanedioic Acid-d4[1]
Appearance White to off-white solid[1]
Melting Point 140 - 144 °C[1]
Solubility Soluble in water[1]
Stability Stable under recommended storage conditions.[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is the first step toward safe handling.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity (Oral)4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE):

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield with safety glasses.[2]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1]

  • Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator is recommended.[2]

Handling Procedures

Proper handling techniques are essential to prevent contamination of the compound and exposure to the researcher.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling.[2]

Experimental Workflow for Use as an Internal Standard:

The following diagram outlines a typical workflow for using this compound as an internal standard in a quantitative analysis experiment.

Experimental_Workflow cluster_prep Preparation cluster_spike Spiking cluster_extraction Extraction cluster_analysis Analysis prep_solution Prepare Stock Solution of this compound spike Spike Sample with Internal Standard prep_solution->spike sample_prep Prepare Biological Sample sample_prep->spike extract Perform Extraction (PPT, SPE, or LLE) spike->extract analyze LC-MS/MS Analysis extract->analyze

A typical experimental workflow for using this compound.

Detailed Experimental Protocols:

While specific protocols may vary depending on the application, the following are general methodologies for common extraction techniques when using this compound as an internal standard.[3]

  • Protein Precipitation (PPT):

    • To a known volume of biological matrix (e.g., plasma, serum), add a precise amount of the this compound internal standard solution.

    • Add a precipitating agent, such as ice-cold acetonitrile, to the sample.

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for further analysis.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with an appropriate solvent.

    • Load the sample, which has been pre-spiked with this compound, onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and the internal standard from the cartridge using an appropriate elution solvent.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the sample, add the this compound internal standard.

    • Add an immiscible organic solvent to the sample.

    • Vortex or shake the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.

    • Separate the organic layer, which now contains the analyte and internal standard.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and purity of this compound.

Storage Conditions:

ParameterRecommendationSource(s)
Temperature Room temperature[1][2]
Container Keep in a tightly closed container.[2]
Environment Store in a dry and well-ventilated place.[2]
Light and Moisture Protect from light and moisture.[2]

Incompatible Materials:

To prevent degradation or unwanted reactions, avoid storing this compound with the following:

  • Strong oxidizing agents[2]

  • Bases[2]

  • Reducing agents[2]

Logical Relationship for Storage Decisions:

The following diagram illustrates the decision-making process for the appropriate storage of this compound.

Storage_Logic start Received This compound check_container Is the container tightly sealed? start->check_container seal_container Seal container tightly check_container->seal_container No check_location Is storage area dry and well-ventilated? check_container->check_location Yes seal_container->check_location find_location Find a suitable storage location check_location->find_location No check_incompatibles Are incompatible materials present? check_location->check_incompatibles Yes find_location->check_incompatibles remove_incompatibles Remove incompatible materials check_incompatibles->remove_incompatibles Yes store Store at Room Temperature Away from Light check_incompatibles->store No remove_incompatibles->store

Decision-making process for storing this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Spill and Leak Procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Use personal protective equipment.[2]

  • Containment and Cleaning: Sweep or shovel the spilled material into a suitable container for disposal. Avoid generating dust.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]

  • If on Skin: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

In-Depth Technical Guide: Diglycolic Acid-d4 Safety and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and application of Diglycolic acid-d4. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound is the deuterated form of diglycolic acid. The substitution of hydrogen with deuterium (B1214612) is a powerful tool in metabolic research and quantitative analysis, providing a distinct mass shift for mass spectrometry-based applications without significantly altering the chemical properties of the molecule.

PropertyValueSource(s)
Chemical Name Diglycolic-2,2,2',2'-d4 Acid[1]
Synonyms 2,2'-Oxydiacetic-d4 Acid, 3-Oxapentanedioic-d4 Acid[1]
CAS Number 1032504-39-4[1]
Molecular Formula C₄H₂D₄O₅[1]
Molecular Weight 138.11 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 140 - 144 °C[3]
Solubility Soluble in water[3]
Storage Temperature Room temperature[1]

Toxicological Data

The toxicological profile of this compound is considered to be similar to its non-deuterated counterpart. Diglycolic acid is the primary toxic metabolite of diethylene glycol.[4]

Hazard IdentificationStatementGHS ClassificationSource(s)
Acute Oral Toxicity Harmful if swallowed. The LD50 for the non-deuterated form in rats is 500 mg/kg.Acute Toxicity, Oral (Category 4)[1],[5]
Skin Corrosion/Irritation Causes skin irritation.Skin Irritation (Category 2)[1],[6]
Serious Eye Damage/Irritation Causes serious eye irritation.Eye Irritation (Category 2A)[1],[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.STOT SE (Category 3)[1],[6]
Carcinogenicity Not classified as a carcinogen by IARC or ACGIH.Not classified[1]
Mutagenicity No data available.Not classified[1]
Teratogenicity No data available.Not classified[1]

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.

AspectRecommendationSource(s)
Handling Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[1],[6]
Storage Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1],[6]
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1],[7]
In case of Skin Contact Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1],[7]
If Inhaled Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1],[7]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1],[7]

Metabolic Pathway and Toxicity Mechanism

Diglycolic acid is the nephrotoxic metabolite of diethylene glycol. Its toxicity stems from its ability to induce mitochondrial dysfunction and chelate calcium. The following diagram illustrates the metabolic conversion of diethylene glycol to diglycolic acid and the subsequent cellular toxicity pathway.

toxicity_pathway cluster_metabolism Metabolism cluster_toxicity Cellular Toxicity DEG Diethylene Glycol HEAA 2-Hydroxyethoxyacetic acid DEG->HEAA Alcohol/Aldehyde Dehydrogenase DGA Diglycolic Acid HEAA->DGA Aldehyde Dehydrogenase Mitochondrion Mitochondrion DGA->Mitochondrion Enters Cell Ca_Chelation Calcium Chelation DGA->Ca_Chelation Respiration Inhibition of Mitochondrial Respiration Mitochondrion->Respiration ATP_Depletion ATP Depletion Respiration->ATP_Depletion Cell_Death Cell Death (Necrosis) ATP_Depletion->Cell_Death

Metabolic pathway of diethylene glycol to diglycolic acid and its mechanism of toxicity.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound and its use in a quantitative analytical method. These are example protocols and may require optimization for specific laboratory conditions.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from deuterated chloroacetic acid.

Materials:

  • Chloroacetic acid-d2 (ClCD₂COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Deuterium oxide (D₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 100 mL of deuterium oxide.

  • Addition of Reactant: To the stirred solution, add 20 g of chloroacetic acid-d2 in small portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be recrystallized from hot water to yield pure this compound as a white crystalline solid.

Quantification of Diglycolic Acid in a Biological Matrix using LC-MS/MS

This protocol outlines a method for the quantification of diglycolic acid in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Diglycolic acid standard

  • This compound (internal standard)

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standards and Internal Standard:

    • Prepare a stock solution of diglycolic acid (1 mg/mL) in water.

    • Prepare a stock solution of this compound (1 mg/mL) in water.

    • Prepare a series of calibration standards by spiking the diglycolic acid stock solution into the blank biological matrix.

    • Prepare a working internal standard solution of this compound (e.g., 10 µg/mL) in water.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18, 2.1 x 100 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • MS/MS Conditions (Example - Negative Ion Mode):

      • Monitor the following MRM transitions:

        • Diglycolic acid: Q1 133.0 -> Q3 89.0

        • This compound: Q1 137.0 -> Q3 92.0

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of diglycolic acid in the samples from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of diglycolic acid using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Workflow for the quantitative analysis of diglycolic acid.

References

The Core Mechanism of Diglycolic Acid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings worldwide. The hallmark of DEG intoxication is acute kidney injury, specifically targeting the proximal tubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DGA-induced cytotoxicity. The central tenet of DGA's toxicity lies in its ability to induce profound mitochondrial dysfunction through a dual mechanism: the chelation of intracellular calcium and the direct inhibition of succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain. These actions lead to a cascade of deleterious events, including the depletion of cellular adenosine (B11128) triphosphate (ATP), increased production of reactive oxygen species (ROS), and ultimately, necrotic cell death. This document synthesizes the current understanding of DGA's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved to serve as a comprehensive resource for the scientific community.

Introduction

Diethylene glycol is an industrial solvent that, when ingested, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and diglycolic acid (DGA).[1][2][3] Extensive research has unequivocally identified DGA as the proximate toxicant responsible for the severe renal tubular necrosis observed in DEG poisoning cases.[1][2] DGA's structural similarity to endogenous dicarboxylates, such as succinate, facilitates its transport into renal proximal tubule cells via specific transporters, where it accumulates and exerts its toxic effects.[1][2][4][5][6] This guide elucidates the step-by-step process of DGA-induced cellular injury.

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of diglycolic acid.

Table 1: In Vitro Cytotoxicity and Mitochondrial Dysfunction Induced by Diglycolic Acid

ParameterCell/SystemConcentration of DGAObserved EffectReference(s)
Cell Viability Human Proximal Tubule (HPT) Cells> 25 mmol/LDose-dependent necrosis[1][7]
HK-2 CellsNot specifiedToxic in all in vitro assays[8]
ATP Levels HPT Cells50 mmol/LSignificant decrease preceding cell death[2]
H9c2 Cells0 - 10 mM (24h exposure)Dose-dependent reduction in cellular ATP[9]
Mitochondrial Respiration Isolated Rat Kidney Mitochondria0.5 mmol/LReduced glutamate/malate (Complex I) respiration[10][11]
Isolated Rat Kidney Mitochondria100 mmol/LReduced succinate (Complex II) respiration[10][11]
Succinate Dehydrogenase (Complex II) Activity Human Kidney Cell EnzymeNot specifiedPreferentially inhibited[12]
Isolated Rat Kidney MitochondriaHigher concentrationsInhibited Complex II activity[10]
Reactive Oxygen Species (ROS) Production HPT CellsNot specifiedConcentration and time-dependent increase[12]
H9c2 Cells0 - 10 mM (24h exposure)Dose-dependent increase in cellular ROS[9]
Mitochondrial Membrane Potential (ΔΨm) HPT CellsNot specifiedDecreased[5][10]
SH-SY5Y CellsNot specifiedDepleted[5][12]

Table 2: In Vivo Toxicity of Diglycolic Acid

SpeciesDosing RegimenKey FindingsReference(s)
Rat28 consecutive daily oral doses (0.3 - 300 mg/kg)Severe renal injury and moderate liver fatty accumulation only at 300 mg/kg. No toxicity observed at 100 mg/kg.[13][14]
RatNot specifiedDGA accumulates in kidney tissue at concentrations up to 100-fold higher than in blood.[6]
Human (from poisoning cases)Not specifiedDGA concentrations in whole blood ranged from 2 to 108 µg/mL.[15]

Signaling Pathways and Mechanisms

Diethylene Glycol Metabolism and Diglycolic Acid Formation

The metabolic conversion of DEG to DGA is a critical initiating step in its toxicity. This process primarily occurs in the liver.

DEG_Metabolism DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (2-HEAA) DEG->HEAA Alcohol Dehydrogenase DGA Diglycolic Acid (DGA) (Toxic Metabolite) HEAA->DGA Aldehyde Dehydrogenase DGA_Uptake cluster_cell Proximal Tubule Cell NaDC1 NaDC-1 Transporter DGA_intra Diglycolic Acid (DGA) (Accumulation) NaDC1->DGA_intra Uptake Na_intra Na+ Na_extra Na+ Na_extra->NaDC1 Co-transport DGA_extra Diglycolic Acid (DGA) (in filtrate) DGA_extra->NaDC1 DGA_Mitochondrial_Toxicity cluster_mito Mitochondrion DGA Diglycolic Acid (DGA) Ca_chelation Chelation of Ca2+ DGA->Ca_chelation ComplexII_inhibition Direct Inhibition of Succinate Dehydrogenase (Complex II) DGA->ComplexII_inhibition ComplexI_inhibition Reduced Substrate Availability for Complex I Ca_chelation->ComplexI_inhibition ETC_disruption Disrupted Electron Transport Chain ComplexI_inhibition->ETC_disruption ComplexII_inhibition->ETC_disruption ROS Increased ROS Production ETC_disruption->ROS ATP Decreased ATP Production ETC_disruption->ATP MMP Decreased Mitochondrial Membrane Potential ETC_disruption->MMP Necrosis Necrotic Cell Death ROS->Necrosis ATP->Necrosis DGA_Inflammation DGA Diglycolic Acid (DGA) Mito_dysfunction Mitochondrial Dysfunction DGA->Mito_dysfunction Cell_stress Cellular Stress / Injury Mito_dysfunction->Cell_stress Cytokine_release Release of TNF-α & IL-1β Cell_stress->Cytokine_release Downstream_inflammation Further Inflammatory Response & Tissue Damage Cytokine_release->Downstream_inflammation

References

An In-depth Technical Guide on the Toxicokinetics of Diglycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide details the toxicokinetics of diglycolic acid (DGA). There is currently no specific toxicokinetic data available for its deuterated form, diglycolic acid-d4. The information presented herein pertains to the non-labeled compound and is intended for researchers, scientists, and drug development professionals.

Diglycolic acid is a dicarboxylic acid that is a key metabolite of diethylene glycol (DEG), a compound that has been implicated in numerous mass poisonings. The toxicity of DEG is primarily attributed to the formation of DGA, which is particularly injurious to the kidneys.[1][2] This guide provides a comprehensive overview of the available data on the toxicokinetics of DGA, including its distribution and elimination, as well as the experimental methodologies used to obtain this information.

Data Presentation

The following tables summarize the quantitative data on the distribution and concentration of diglycolic acid in various biological matrices from animal studies and human poisoning cases.

Table 1: Tissue Distribution of Diglycolic Acid in Rats

SpeciesDose and RouteTissueConcentrationTime PointReference
Wistar Rat300 mg/kg (oral gavage)KidneySignificant accumulation48 hours[3]
Wistar Rat300 mg/kg (oral gavage)LiverSignificant accumulation48 hours[3]
Wistar Rat(Following DEG administration)KidneyUp to 100x higher than bloodNot specified[3][4]
Wistar and Fischer-344 Rats10 g/kg DEG (oral gavage)KidneyMarkedly elevated48 hours[2]

Table 2: Concentration of Diglycolic Acid in Human Biological Fluids

MatrixConditionConcentration RangeReference
Whole BloodMass poisoning victims2 - 108 µg/mL[5]
SerumPanama mass poisoning casesMedian: 40.7 µg/mL (Range: 22.6 - 75.2 µg/mL)[6]
UrinePanama mass poisoning casesMedian: 28.7 µg/mL (Range: 14 - 118.4 µg/mL)[6]
Cerebrospinal FluidPanama mass poisoning casesMedian: 2.03 µg/mL (Range: < LLQ - 7.47 µg/mL)[7]

Experimental Protocols

The toxicokinetic data for diglycolic acid has been primarily derived from in vivo studies in rats and analysis of samples from human poisoning incidents. The methodologies employed in these studies are detailed below.

In Vivo Animal Studies

  • Animal Models: The most commonly used animal models are adult male Wistar rats, Wistar-Han rats, and Fischer-344 rats.[2][3][8]

  • Dosing Regimen:

    • For direct DGA administration, a single oral gavage is typically used, with doses ranging from 100 mg/kg to 300 mg/kg.[3]

    • For studies investigating DGA as a metabolite, diethylene glycol (DEG) is administered via oral gavage at doses ranging from 2 g/kg to 10 g/kg.[2]

  • Sample Collection:

    • Urine is collected at regular intervals, often every 6 to 12 hours, to monitor the excretion of DGA.[3]

    • Blood, kidneys, and liver are typically collected at the termination of the study, which is often 48 hours post-dosing, for analysis of DGA concentrations.[2][3]

Analytical Methodology for Diglycolic Acid Quantification

The quantification of diglycolic acid in biological matrices is a critical component of toxicokinetic studies. The primary analytical techniques used are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[5][9]

  • Sample Preparation: Biological samples (e.g., whole blood, urine, tissue homogenates) are first subjected to a sample preparation procedure. This typically involves protein precipitation, followed by extraction of the analyte.

  • Derivatization: To improve the chromatographic properties and sensitivity of DGA for GC-MS analysis, a derivatization step is often employed. This converts the polar carboxylic acid groups into more volatile esters.

  • Internal Standards: To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard, such as this compound, is added to the samples prior to preparation.

  • Instrumentation:

    • GC-MS: The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer.

    • GC-MS/MS: For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer is used, which allows for the monitoring of specific precursor-to-product ion transitions.

  • Alternative Methods: Ion chromatography with suppressed conductivity and negative ion electrospray ionization with mass spectrometry has also been utilized for the analysis of DGA.[10]

Metabolic and Toxicity Pathway of Diglycolic Acid

Diglycolic acid is not an endogenous compound but is formed from the metabolism of diethylene glycol. The subsequent uptake of DGA into renal cells and its intracellular actions are key to its toxicity.

Diglycolic_Acid_Pathway cluster_Metabolism Metabolism of Diethylene Glycol cluster_Cellular_Effects Cellular Toxicity in Renal Proximal Tubule Cells DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Alcohol/Aldehyde Dehydrogenase DGA Diglycolic Acid (DGA) HEAA->DGA Aldehyde Dehydrogenase DGA_uptake DGA Uptake DGA->DGA_uptake Mitochondrion Mitochondrion DGA_uptake->Mitochondrion NaDC-1/NaDC-3 Transporters Toxicity Cellular Injury & Necrosis Mitochondrion->Toxicity Inhibition of Complex II, Calcium Chelation

Caption: Metabolism of diethylene glycol to diglycolic acid and its subsequent cellular toxicity pathway.

The metabolism of DEG to DGA is a critical activation step, as DGA is the primary mediator of toxicity.[1] DGA is actively transported into renal proximal tubule cells by sodium-dependent dicarboxylate transporters, NaDC-1 and NaDC-3.[8] This active transport leads to the accumulation of DGA within these cells to concentrations much higher than in the blood.[3]

Once inside the cell, DGA exerts its toxic effects primarily through mitochondrial dysfunction. It has been shown to chelate intracellular calcium and inhibit Complex II of the electron transport chain.[11] This disruption of cellular energy metabolism and ion homeostasis ultimately leads to cell injury and necrosis, which manifests as the acute kidney injury observed in DEG poisoning.[1] The inhibition of DEG metabolism has been shown to prevent this target organ toxicity, further underscoring the central role of DGA.

References

Diglycolic Acid-d4 Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid and a key metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous poisoning incidents worldwide. The toxicity of DEG is primarily attributed to its metabolic conversion to DGA, which exhibits significant nephrotoxic and, to a lesser extent, hepatotoxic effects. Understanding the metabolic pathway and toxicokinetics of DGA is crucial for assessing the risk of DEG exposure and for the development of potential therapeutic interventions.

This technical guide provides an in-depth analysis of the metabolic pathway of diglycolic acid, with a special focus on the application of its deuterated isotopologue, diglycolic acid-d4 (DGA-d4), in metabolic research. DGA-d4, in which four hydrogen atoms are replaced by deuterium, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of DGA in biological matrices using mass spectrometry-based methods. This guide will detail the metabolic fate of DGA, present quantitative data from preclinical studies, outline experimental protocols for its analysis, and provide visualizations of the key pathways and workflows.

Metabolic Pathway of Diglycolic Acid

Diglycolic acid is not typically an endogenous compound; its presence in biological systems is a direct result of exposure to diethylene glycol. The metabolic conversion of DEG to DGA is a two-step oxidative process that primarily occurs in the liver.

First, diethylene glycol is oxidized to 2-hydroxyethoxyacetic acid (2-HEAA). This initial step is a critical activation pathway leading to the formation of the ultimate toxic metabolite. Subsequently, 2-HEAA is further oxidized to form diglycolic acid. It is the accumulation of DGA in the kidneys that is strongly associated with the severe renal injury observed in DEG poisoning cases.[1][2] The inhibition of DEG metabolism has been shown to prevent target organ toxicity, underscoring the central role of DGA in mediating the adverse effects.

The following diagram illustrates the metabolic conversion of diethylene glycol to diglycolic acid.

metabolic_pathway DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (2-HEAA) DEG->HEAA Oxidation DGA Diglycolic Acid (DGA) (Toxic Metabolite) HEAA->DGA Oxidation experimental_workflow cluster_animal_phase In-Life Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Dosing of Rats (Oral Gavage with DGA) SampleCollection Sample Collection (Urine, Blood, Tissues) Dosing->SampleCollection Spiking Spiking with DGA-d4 (Internal Standard) SampleCollection->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Processing and Quantification LCMS->Quantification

References

The Biological Significance of Deuterated Diglycolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into pharmacologically active molecules is a promising approach in drug development to enhance their metabolic stability and safety profiles.[1][2][3] This technical guide explores the potential biological significance of deuterated diglycolic acid (DGA), a dicarboxylic acid and the primary nephrotoxic metabolite of diethylene glycol (DEG).[4][5] While direct experimental data on deuterated DGA is not yet available, this document synthesizes the known biological effects of DGA with the established principles of the deuterium kinetic isotope effect (KIE) to provide a forward-looking perspective for researchers. By understanding the metabolic pathways and toxic mechanisms of DGA, we can hypothesize how deuteration could modulate its biological activity, potentially reducing its toxicity. This guide provides a comprehensive overview of DGA's mechanism of action, the foundational principles of deuteration in drug discovery, and potential experimental approaches for future investigation.

Introduction: The Rationale for Deuteration in Modulating Toxicity

Deuterium, with a neutron in addition to a proton in its nucleus, forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H).[1] This seemingly subtle difference in mass leads to a significant difference in the zero-point vibrational energy of C-D versus C-H bonds.[1] Consequently, reactions involving the cleavage of a C-D bond require more energy and proceed at a slower rate than the cleavage of a C-H bond.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in medicinal chemistry.[1][6]

By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic metabolism can be reduced.[3][7] This can lead to several desirable outcomes in drug development, including:

  • Improved Metabolic Stability: A slower rate of metabolism can increase the half-life of a drug, potentially allowing for lower or less frequent dosing.[7][8]

  • Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic species, deuteration can slow this process, thereby improving the safety profile of the parent compound.[7][9]

  • Enhanced Pharmacokinetic Profiles: Altered metabolism can lead to more predictable and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2][10]

Given that diglycolic acid is a toxic metabolite, understanding how deuteration might alter its biological impact is of significant interest.

The Biological Profile of Diglycolic Acid (DGA)

Diglycolic acid is the primary metabolite responsible for the severe renal toxicity observed in diethylene glycol poisoning.[4][11] The parent compound, DEG, is metabolized in the liver to 2-hydroxyethoxyacetic acid (2-HEAA) and subsequently to DGA.[4][12]

Mechanism of Nephrotoxicity

The nephrotoxicity of DGA is multifaceted and primarily targets the proximal tubule cells of the kidney.[4] The key mechanisms of DGA-induced renal damage include:

  • Mitochondrial Dysfunction: DGA is a mitochondrial toxicant.[5][11] It inhibits succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain, leading to decreased ATP production and subsequent cellular necrosis.[5][[“]]

  • Calcium Chelation: DGA's structure allows it to chelate calcium ions.[5] This disruption of calcium homeostasis can interfere with numerous cellular processes and contribute to mitochondrial dysfunction.[5]

  • Cellular Uptake via Dicarboxylate Transporters: DGA is structurally similar to endogenous dicarboxylates like succinate.[11] It is actively transported into renal proximal tubule cells by sodium-dependent dicarboxylate transporters, particularly NaDC-1 and NaDC-3.[11][14] This transporter-mediated uptake leads to the accumulation of DGA within these cells to toxic concentrations.[14][15]

The accumulation of DGA in renal cells ultimately leads to dose-dependent necrosis.[4]

The Potential Impact of Deuteration on the Biological Significance of DGA

Based on the principles of the kinetic isotope effect, deuteration of DGA at specific positions could potentially alter its biological activity. The formation of DGA from its precursor, 2-HEAA, involves the oxidation of a C-H bond. Slowing this metabolic step through deuteration of 2-HEAA could be a strategy to reduce the overall burden of toxic DGA.

However, once deuterated DGA is formed, its inherent toxicity might be altered. The primary mechanism of DGA toxicity does not directly involve the cleavage of C-H bonds. Instead, it relies on its chemical structure for transporter recognition and mitochondrial inhibition. Therefore, deuteration of DGA itself is less likely to directly mitigate its intrinsic toxicity through a primary KIE.

The most significant potential for deuteration lies in reducing the rate of DGA formation from its precursors.

Hypothetical Signaling Pathway and Point of Deuteration Impact

The following diagram illustrates the metabolic pathway of diethylene glycol and the proposed point where deuteration could have the most significant impact.

cluster_metabolism Metabolic Pathway of Diethylene Glycol cluster_toxicity Mechanism of DGA Toxicity DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (2-HEAA) DEG->HEAA Alcohol Dehydrogenase DGA Diglycolic Acid (DGA) HEAA->DGA Aldehyde Dehydrogenase (Potential site for KIE) Transporter NaDC-1/3 Transporter DGA->Transporter Uptake into Proximal Tubule Cells Mitochondria Mitochondrial Dysfunction (Inhibition of Complex II) Transporter->Mitochondria Intracellular Accumulation Necrosis Cellular Necrosis Mitochondria->Necrosis

Metabolic activation of DEG and the mechanism of DGA-induced nephrotoxicity.

Quantitative Data on Diglycolic Acid Toxicity

While specific data for deuterated DGA is unavailable, the following table summarizes key quantitative toxicity data for non-deuterated DGA from in vitro studies. This data provides a baseline for comparison in future studies with a deuterated analogue.

ParameterCell TypeValueReference
Necrosis Induction (EC50)Human Proximal Tubule (HPT) Cells> 25 mmol/L[4]
State 3 Respiration Inhibition (IC50)Rat Kidney Mitochondria (Glutamate/Malate)0.5 mmol/L[5]
State 3 Respiration Inhibition (IC50)Rat Kidney Mitochondria (Succinate)100 mmol/L[5]

Experimental Protocols for Evaluating Deuterated DGA

To investigate the biological significance of deuterated DGA, a series of in vitro and in vivo experiments would be necessary. The following outlines key experimental protocols.

Synthesis of Deuterated Diglycolic Acid

The synthesis of deuterated DGA would be the initial and crucial step. While a specific protocol for deuterated DGA is not published, general methods for the synthesis of deuterated acids can be adapted. One potential route involves the use of deuterated starting materials in established synthetic pathways for DGA. For instance, deuterated chloroacetic acid could be used in a reaction with a suitable base to form deuterated DGA.[16] Another approach could involve the oxidation of deuterated diethylene glycol.[16] Alternatively, methods utilizing heavy water (D₂O) and specific catalysts for H/D exchange on the DGA molecule or its precursors could be explored.[17][18]

A general synthetic scheme for non-deuterated DGA from 1,4-dioxan-2-one (B42840) involves a ring-opening reaction.[19] Adapting this with deuterated reagents could be a viable strategy.

General Protocol Outline for Synthesis from Chloroacetic Acid:

  • Reaction Setup: A solution of deuterated chloroacetic acid in D₂O is prepared in a reaction vessel.

  • Base Addition: A strong base, such as sodium hydroxide, is slowly added to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as NMR or mass spectrometry to confirm the formation of deuterated diglycolic acid.

  • Purification: The product is purified by crystallization or chromatography to obtain high-purity deuterated DGA.

In Vitro Cytotoxicity Assays

To assess the potential reduction in toxicity, the effects of deuterated DGA would be compared to its non-deuterated counterpart in a relevant cell model.

Protocol for Assessing Necrosis in Human Proximal Tubule (HPT) Cells:

  • Cell Culture: HPT cells are cultured under standard conditions.

  • Treatment: Cells are incubated with increasing concentrations of both deuterated and non-deuterated DGA for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is measured using assays that differentiate between apoptosis and necrosis, such as co-staining with Annexin V and propidium (B1200493) iodide followed by flow cytometry.[4] A lactate (B86563) dehydrogenase (LDH) release assay can also be used to quantify necrosis.

  • Data Analysis: The effective concentration (EC50) for inducing necrosis is calculated for both compounds to determine if deuteration confers a protective effect.

Metabolic Stability Assays

To test the hypothesis that deuteration of DGA's precursors reduces its formation, in vitro metabolic stability assays can be performed.

Protocol for In Vitro Metabolism using Liver Microsomes:

  • Incubation: Deuterated and non-deuterated 2-hydroxyethoxyacetic acid (2-HEAA) are incubated with liver microsomes (e.g., human or rat) and necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of deuterated and non-deuterated DGA over time.

  • Data Analysis: The rate of metabolite formation is calculated for both substrates to determine the kinetic isotope effect.

Visualizing the Kinetic Isotope Effect

The following diagram illustrates the fundamental principle of the deuterium kinetic isotope effect.

cluster_KIE Deuterium Kinetic Isotope Effect (KIE) cluster_energy Energy Profile Reactant Reactant (R-H or R-D) TransitionState Transition State Reactant->TransitionState Activation Energy (Ea) start Product Product TransitionState->Product end Ea_H Ea (C-H cleavage) Ea_D Ea (C-D cleavage) peak_H start->peak_H   R-H peak_D start->peak_D   R-D peak_H->end peak_D->end

Energy profile illustrating the higher activation energy for C-D bond cleavage.

Conclusion and Future Directions

While research on deuterated diglycolic acid is still in its infancy, the foundational principles of the deuterium kinetic isotope effect suggest a promising avenue for mitigating the toxicity of its parent compound, diethylene glycol. The primary biological significance of deuterating the metabolic pathway leading to DGA would be a reduction in its rate of formation, thereby lowering the concentration of the toxic metabolite in target organs. Future research should focus on the synthesis of deuterated precursors of DGA and the subsequent in vitro and in vivo evaluation of their metabolic fate and toxicity. Such studies will be instrumental in validating the hypotheses presented in this guide and could pave the way for novel strategies to manage and prevent diethylene glycol poisoning. The experimental frameworks provided herein offer a roadmap for researchers to explore this intriguing application of deuterium in toxicology and drug safety.

References

Diglycolic Acid-d4 as a Metabolite of Diethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol (DEG) is a potent nephrotoxicant that has been implicated in numerous mass poisonings worldwide, often as a contaminant in pharmaceutical preparations. The toxicity of DEG is primarily attributed to its metabolic products, with diglycolic acid (DGA) being the key metabolite responsible for acute kidney injury. This technical guide provides an in-depth overview of the role of diglycolic acid-d4 (DGA-d4), a deuterated isotopologue of DGA, in the study of DEG metabolism and toxicology. DGA-d4 serves as an essential internal standard for the accurate quantification of DGA in biological matrices, enabling precise toxicokinetic and metabolic studies. This guide will cover the metabolism of DEG, the toxicological profile of DGA, detailed analytical methodologies for its quantification, and a summary of relevant quantitative data.

Metabolism of Diethylene Glycol

Following ingestion, DEG is rapidly absorbed and undergoes metabolism primarily in the liver. The metabolic pathway involves a two-step oxidation process mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[1][2]

  • Oxidation to 2-Hydroxyethoxyacetaldehyde: DEG is first oxidized by ADH to form an unstable intermediate, 2-hydroxyethoxyacetaldehyde.

  • Oxidation to Organic Acids: This intermediate is further oxidized by ALDH to produce two primary metabolites: 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA).[1][2]

DGA is considered the principal toxic metabolite responsible for the severe renal tubular necrosis observed in DEG poisoning.[3]

Metabolic Pathway of Diethylene Glycol

DEG_Metabolism DEG Diethylene Glycol (DEG) Intermediate 2-Hydroxyethoxy- acetaldehyde DEG->Intermediate Alcohol Dehydrogenase (ADH) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) Intermediate->HEAA Aldehyde Dehydrogenase (ALDH) DGA Diglycolic Acid (DGA) (Nephrotoxic Metabolite) Intermediate->DGA Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic conversion of diethylene glycol to its primary metabolites.

Toxicological Profile of Diglycolic Acid

The hallmark of DEG toxicity is acute kidney injury, characterized by proximal tubular necrosis.[3] Diglycolic acid is the primary mediator of this nephrotoxicity.

Mechanism of Action

The toxicity of DGA is multifaceted and involves several key cellular and molecular events:

  • Cellular Uptake: DGA is actively transported into renal proximal tubule cells by sodium-dicarboxylate cotransporters (NaDCs), which are normally responsible for the uptake of Krebs cycle intermediates like succinate (B1194679).[1] This active transport leads to the accumulation of DGA within these cells to toxic concentrations.

  • Mitochondrial Dysfunction: Once inside the cells, DGA disrupts mitochondrial function. It has been shown to inhibit succinate dehydrogenase (Complex II) of the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[4]

  • Calcium Chelation: DGA can chelate intracellular calcium, which may further contribute to mitochondrial dysfunction and the activation of cell death pathways.[4]

  • Cell Death: The culmination of these events is necrotic cell death of the proximal tubule cells, leading to acute kidney injury.[3]

Signaling Pathway of Diglycolic Acid Toxicity

DGA_Toxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell DGA_blood Diglycolic Acid (DGA) NaDC NaDC Transporter DGA_blood->NaDC Uptake DGA_cell Intracellular DGA NaDC->DGA_cell Mitochondrion Mitochondrion DGA_cell->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Mitochondrion->SDH Inhibition ATP ATP Depletion SDH->ATP Leads to ROS Increased ROS SDH->ROS Leads to Necrosis Necrotic Cell Death ATP->Necrosis ROS->Necrosis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Serum, Urine, etc.) spike Spike with This compound (IS) start->spike extract Extraction (e.g., Protein Precipitation) spike->extract derivatize Derivatization (for GC-MS) extract->derivatize If GC-MS cleanup Cleanup/Filtration extract->cleanup If LC-MS/MS analysis GC-MS or LC-MS/MS Analysis derivatize->analysis cleanup->analysis integration Peak Integration analysis->integration quantification Quantification using Internal Standard integration->quantification result Final Concentration quantification->result

References

Methodological & Application

Application Notes and Protocols for the Use of Diglycolic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that has garnered significant attention in toxicological and clinical research due to its association with diethylene glycol (DEG) poisoning, where it is a major toxic metabolite.[1] Accurate and precise quantification of DGA in biological matrices such as plasma, serum, and urine is crucial for diagnosing exposure, understanding its toxicokinetics, and managing patient care. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the utilization of Diglycolic acid-d4 (DGA-d4) as an internal standard for the accurate quantification of DGA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The analytical method is based on the principle of stable isotope dilution analysis. A known amount of this compound is spiked into the biological sample prior to any sample preparation steps. DGA-d4 is chemically identical to the endogenous DGA, but its increased mass allows it to be distinguished by the mass spectrometer. Because DGA-d4 experiences the same extraction recovery, and potential ionization suppression or enhancement as the unlabeled DGA, the ratio of the analyte peak area to the internal standard peak area provides a highly accurate and precise measure of the analyte concentration.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of diglycolic acid using an LC-MS/MS method with this compound as an internal standard. The data presented is representative of expected performance and should be validated in the end-user's laboratory.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Calibration Range1 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Accuracy 85-115% (15% RSD)92-108%
80-120% (20% RSD) for LLOQ95-105% at LLOQ
Precision (Intra-day) ≤ 15% RSD< 10% RSD
≤ 20% RSD for LLOQ< 15% RSD at LLOQ
Precision (Inter-day) ≤ 15% RSD< 12% RSD
≤ 20% RSD for LLOQ< 18% RSD at LLOQ
Recovery Consistent and reproducible85-95%
Matrix Effect CV ≤ 15%< 10%
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL

Experimental Protocols

Preparation of Stock and Working Solutions
  • Diglycolic Acid (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of diglycolic acid and dissolve it in 10 mL of methanol/water (1:1, v/v).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol/water (1:1, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol/water (1:1, v/v) to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol/water (1:1, v/v).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 4: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions
Diglycolic AcidPrecursor Ion (m/z): 133.0 -> Product Ion (m/z): 73.0
This compoundPrecursor Ion (m/z): 137.0 -> Product Ion (m/z): 75.0
Collision Energy To be optimized for the specific instrument

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Spike_IS Spike with This compound (IS) Sample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporation Supernatant->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: General experimental workflow for the quantification of diglycolic acid using this compound as an internal standard.

logical_relationship Analyte Diglycolic Acid (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (Ionization, Detection) Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.

References

Application Note: Quantitative Analysis of Diglycolic Acid in Biological Matrices using Diglycolic acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that can be found as a metabolite of diethylene glycol, a compound that has been implicated in mass poisonings. It is also used in various industrial applications and can be present as a byproduct in certain food additives.[1] Accurate and sensitive quantification of diglycolic acid in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and food safety analysis.[2][3]

This application note describes a robust and sensitive method for the quantification of diglycolic acid in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Diglycolic acid-d4. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.

Principle of the Method

This method utilizes a simple and efficient sample preparation procedure involving protein precipitation for plasma samples and direct dilution for urine samples. Chromatographic separation of diglycolic acid and its deuterated internal standard is achieved on a reverse-phase C18 column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). The MRM transitions for both the analyte and the internal standard are selected to ensure high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Diglycolic acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Human urine (drug-free)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diglycolic acid and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions: Serially dilute the Diglycolic acid primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation

Plasma Samples:

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples at room temperature.

  • Centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.

  • Dilute 50 µL of the urine supernatant 1:10 with ultrapure water.

  • To 100 µL of the diluted urine, add 20 µL of the IS working solution (100 ng/mL).

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 2
1.0 2
5.0 95
7.0 95
7.1 2

| 9.0 | 2 |

Mass Spectrometry:

ParameterRecommended Setting
Mass Spectrometer Agilent 6495 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage -3500 V
Source Temperature 300 °C
Gas 1 (Nebulizer Gas) 40 psi
Gas 2 (Heater Gas) 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters (Hypothetical - requires experimental optimization)

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Dwell Time (ms) Collision Energy (V)
Diglycolic acid 133.0 89.0 100 -15
Diglycolic acid 133.0 71.0 100 -20
This compound 137.0 92.0 100 -15

| this compound | 137.0 | 74.0 | 100 | -20 |

Data Presentation

Quantitative data should be presented in a clear and structured format. Below are example tables for summarizing calibration curve data and method validation parameters.

Table 3: Calibration Curve for Diglycolic Acid in Plasma

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean ± SD, n=3) % Accuracy
1 0.012 ± 0.001 102.5
5 0.058 ± 0.004 98.7
20 0.235 ± 0.015 101.2
50 0.591 ± 0.032 99.8
100 1.189 ± 0.061 100.5
500 5.972 ± 0.254 99.1

| 1000 | 11.985 ± 0.511 | 100.2 |

Table 4: Method Validation Summary for Diglycolic Acid in Plasma

Parameter LLOQ (1 ng/mL) LQC (3 ng/mL) MQC (75 ng/mL) HQC (750 ng/mL)
Intra-day Precision (%CV, n=6) 6.8 5.2 4.1 3.5
Inter-day Precision (%CV, n=18) 8.1 6.5 5.3 4.2
Accuracy (% bias, n=18) -2.5 1.8 -0.9 0.6
Recovery (%) 92.3 94.1 95.2 93.8

| Matrix Effect (%) | 98.7 | 99.1 | 101.3 | 100.5 |

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is_plasma Add this compound (IS) plasma->add_is_plasma urine Urine Sample (50 µL) urine_dilute Dilute 1:10 with Water urine->urine_dilute protein_precip Protein Precipitation (Acetonitrile) add_is_plasma->protein_precip centrifuge_plasma Centrifuge protein_precip->centrifuge_plasma evaporate Evaporate Supernatant centrifuge_plasma->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation Liquid Chromatography Separation (C18 Column) reconstitute->lc_separation add_is_urine Add this compound (IS) urine_dilute->add_is_urine add_is_urine->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Diglycolic Acid calibration_curve->quantification

Caption: Experimental Workflow for Diglycolic Acid Analysis.

fragmentation_pathway cluster_dga Diglycolic Acid Fragmentation cluster_dga_d4 This compound Fragmentation dga_parent Diglycolic Acid [M-H]⁻ m/z 133.0 dga_frag1 Fragment 1 [M-H-CO2]⁻ m/z 89.0 dga_parent->dga_frag1 - CO2 dga_frag2 Fragment 2 [M-H-H2O-CO2]⁻ m/z 71.0 dga_frag1->dga_frag2 - H2O dga_d4_parent This compound [M-H]⁻ m/z 137.0 dga_d4_frag1 Fragment 1 [M-H-CO2]⁻ m/z 92.0 dga_d4_parent->dga_d4_frag1 - CO2 dga_d4_frag2 Fragment 2 [M-H-H2O-CO2]⁻ m/z 74.0 dga_d4_frag1->dga_d4_frag2 - H2O

Caption: Proposed Fragmentation of Diglycolic Acid and its d4 analog.

References

Application Notes and Protocols for the Quantitative Analysis of Diglycolic Acid using Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that is the primary toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in several mass poisonings worldwide.[1][2][3] The rapid elimination of DEG from the body makes its detection challenging, whereas its metabolite, DGA, can persist for longer periods in biological matrices.[4] Therefore, the accurate and sensitive quantification of DGA in biological samples such as whole blood, urine, and cerebrospinal fluid is crucial for toxicological assessments and clinical diagnostics.[4]

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and procedural losses.[5] In this method, a known amount of a stable isotope-labeled internal standard, such as Diglycolic acid-d4, is added to the sample at the beginning of the workflow. Because this compound is chemically identical to the analyte of interest, it experiences the same extraction efficiency and ionization suppression or enhancement, leading to highly accurate and precise quantification.

These application notes provide a detailed protocol for the quantitative analysis of Diglycolic acid in biological matrices using this compound as an internal standard by LC-MS/MS.

Signaling Pathways and Logical Relationships

The metabolic pathway of diethylene glycol to its toxic metabolite, diglycolic acid, is a critical consideration in toxicological studies. The accurate quantification of diglycolic acid is essential for understanding the kinetics of this pathway and the extent of exposure.

DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic acid (HEAA) DEG->HEAA Oxidation ADH Alcohol Dehydrogenase DGA Diglycolic Acid (DGA) (Nephrotoxic Metabolite) HEAA->DGA Oxidation ALDH Aldehyde Dehydrogenase

Metabolic pathway of Diethylene Glycol to Diglycolic Acid.

The use of a deuterated internal standard is based on the logical principle of ratiometric measurement, which corrects for variability throughout the analytical process.

cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Diglycolic Acid (Analyte) (Unknown Amount) SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (IS) (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Principle of stable isotope dilution for accurate quantification.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of Diglycolic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • Diglycolic acid (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS vials

2. Preparation of Standard and Internal Standard Solutions

  • Diglycolic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diglycolic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Diglycolic acid stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

The following workflow is recommended for sample preparation:

start Start: 100 µL Plasma Sample add_is Add 20 µL of 100 ng/mL this compound start->add_is vortex1 Vortex (30 seconds) add_is->vortex1 add_acn Add 400 µL of ice-cold Acetonitrile vortex1->add_acn vortex2 Vortex (1 minute) add_acn->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to a new tube centrifuge->transfer evaporate Evaporate to dryness (optional, under N2) transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase A evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Experimental workflow for sample preparation.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • System: Agilent 1290 Infinity II LC System or equivalent

    • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

    • Column Temperature: 40 °C

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 2
      1.0 2
      5.0 95
      6.0 95
      6.1 2

      | 8.0 | 2 |

  • Tandem Mass Spectrometry (MS/MS)

    • System: Sciex QTRAP 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Diglycolic acid 133.0 89.0 -15

      | this compound | 137.0 | 92.0 | -15 |

    • Ion Source Parameters:

      • Curtain Gas: 35 psi

      • Collision Gas: Medium

      • IonSpray Voltage: -4500 V

      • Temperature: 550 °C

      • Ion Source Gas 1: 55 psi

      • Ion Source Gas 2: 60 psi

Data Presentation

The following tables present representative data from a method validation study for the quantitative analysis of Diglycolic acid in human plasma.

Table 1: Calibration Curve for Diglycolic Acid

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.105
250.262
500.521
1001.035
2502.589
5005.182
100010.411
Linear Range 10 - 1000 ng/mL
Regression Equation y = 0.0104x + 0.0012
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Low QC (30 ng/mL) 29.1 ± 1.897.06.2
Mid QC (300 ng/mL) 308.7 ± 12.3102.94.0
High QC (800 ng/mL) 812.8 ± 35.8101.64.4

Table 3: Recovery

Concentration LevelMean Recovery (%) (n=3)
Low QC (30 ng/mL)92.5
Mid QC (300 ng/mL)95.1
High QC (800 ng/mL)94.3

Conclusion

The presented application notes and protocols describe a robust and reliable LC-MS/MS method for the quantitative analysis of Diglycolic acid in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for toxicological screening, clinical research, and drug development applications. The provided experimental details and performance data serve as a comprehensive guide for researchers and scientists in implementing this analytical methodology.

References

Application Notes and Protocols for Diglycolic Acid-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid of significant interest in toxicology and food safety. It is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in several mass poisoning incidents worldwide.[1][2][3] Accurate and sensitive quantification of DGA in biological matrices such as blood and urine is crucial for diagnosing DEG exposure and for toxicokinetic studies.[1][2][4] Furthermore, DGA can be a byproduct in the synthesis of carboxymethyl cellulose (B213188) (CMC), a common food additive, necessitating its monitoring in food products.[5]

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[6] This method employs a stable isotope-labeled internal standard (SIL-IS), such as Diglycolic acid-d4, which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at the beginning of the workflow, correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6][7] These application notes provide a comprehensive protocol for the quantification of Diglycolic acid in biological samples using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this application is the use of this compound in isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated standard is spiked into the sample containing the unknown amount of endogenous (unlabeled) Diglycolic acid. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. Since the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.[7] By measuring the ratio of the mass spectrometric response of the native analyte to the deuterated internal standard, the concentration of the native analyte can be accurately determined.

Experimental Protocols

This section details the methodologies for the quantification of Diglycolic acid in biological samples, such as plasma, serum, or urine, using this compound as an internal standard.

Materials and Reagents
  • Diglycolic acid standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • SPE cartridges (Weak Anion Exchange, if required)[5]

Sample Preparation: Protein Precipitation (for Plasma/Serum)
  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard solution (concentration should be optimized based on the expected endogenous levels of Diglycolic acid).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Dilute-and-Shoot (for Urine)
  • Thaw urine samples and centrifuge at 5000 rpm for 10 minutes to remove particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of mobile phase A.

  • Add 10 µL of the this compound internal standard solution.

  • Vortex to mix thoroughly.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[8][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8][9]
Gradient Start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
Flow Rate 0.3 mL/min[6]
Injection Volume 5 µL[6]
Column Temperature 40 °C

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Analysis Mode Multiple Reaction Monitoring (MRM)[6][10]
Ion Spray Voltage -4500 V
Source Temperature 500 °C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 1 below
Data Analysis
  • Integrate the chromatographic peaks for both the Diglycolic acid and this compound MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.

  • Determine the concentration of Diglycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 1: Proposed MRM Transitions for Diglycolic Acid and this compound

The exact masses are: Diglycolic acid (C4H6O5) = 134.0215 g/mol ; this compound (C4H2D4O5) = 138.0466 g/mol . The precursor ion in negative ESI mode will be [M-H]⁻.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Diglycolic acid133.089.0-15Quantifier, loss of CO2 and H2
Diglycolic acid133.071.0-20Qualifier, further fragmentation
This compound137.092.0-15Quantifier, corresponding to the 89.0 transition
This compound137.073.0-20Qualifier, corresponding to the 71.0 transition

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical Quantitative Performance Parameters

This table summarizes typical performance parameters for the analysis of dicarboxylic acids using LC-MS/MS with deuterated internal standards. These values are indicative and may vary.

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound (IS) sample->add_is process Process Sample (e.g., Protein Precipitation) add_is->process extract Extract & Reconstitute process->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: General workflow for the quantification of Diglycolic acid.

Role of the Internal Standard

G cluster_sample In the Sample cluster_process During Processing & Analysis cluster_result For Quantification Analyte Diglycolic Acid (Analyte) Unknown Amount Loss Both experience similar loss during sample prep Analyte->Loss IS This compound (IS) Known Amount Added IS->Loss Ionization Both have similar ionization efficiency in MS source Loss->Ionization Ratio Ratio of MS Signals (Analyte / IS) is measured Ionization->Ratio Result Ratio is Constant, Allowing Accurate Quantification Ratio->Result

Caption: Logic of using a deuterated internal standard.

References

Application Note and Protocol for the Quantification of Diglycolic Acid in Human Urine using Diglycolic acid-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that can be found in human urine as a metabolite of various industrial chemicals, such as diethylene glycol. Monitoring the levels of DGA in urine is crucial for toxicological studies and for assessing human exposure to its parent compounds. The use of a stable isotope-labeled internal standard, such as Diglycolic acid-d4 (DGA-d4), is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of DGA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and DGA-d4 as an internal standard.

Principle of the Method

This method employs a simple "dilute-and-shoot" approach for urine sample preparation, followed by analysis using a robust LC-MS/MS system. An aliquot of urine is fortified with a known concentration of this compound, which serves as the internal standard. The sample is then diluted, and chromatographic separation is achieved on a reversed-phase C18 column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The ratio of the peak area of the analyte (DGA) to that of the internal standard (DGA-d4) is used to calculate the concentration of DGA in the sample.

Materials and Reagents

  • Analytes and Internal Standard:

    • Diglycolic acid (DGA), ≥98% purity

    • This compound (DGA-d4), ≥98% purity, isotopic purity ≥98%

  • Solvents and Reagents:

    • Methanol (B129727), LC-MS grade

    • Acetonitrile, LC-MS grade

    • Formic acid, LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

    • Human urine, drug-free

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of DGA and DGA-d4 into separate 10 mL volumetric flasks.

    • Dissolve the compounds in a 1:1 mixture of methanol and water to obtain a final concentration of 1 mg/mL for each.

    • Store the stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of DGA by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the DGA-d4 primary stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 10 µg/mL.

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to remove any particulate matter.

  • In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the 10 µg/mL DGA-d4 internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Dilute the sample by adding 900 µL of ultrapure water.

  • Vortex again for 10 seconds.

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Diglycolic acid (DGA)133.073.00.052015
This compound (DGA-d4)137.076.00.052015

Data Presentation

The following table summarizes the expected performance characteristics of the method, which should be confirmed during method validation.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifuge @ 4000 rpm urine->centrifuge add_is Add this compound (Internal Standard) centrifuge->add_is dilute Dilute with Water add_is->dilute vortex Vortex dilute->vortex lc_separation LC Separation (C18 Column) vortex->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: Workflow for the analysis of Diglycolic acid in urine.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of Diglycolic acid in human urine using this compound as an internal standard. The "dilute-and-shoot" sample preparation method is simple and fast, making it suitable for high-throughput analysis. The use of LC-MS/MS with MRM provides excellent selectivity and sensitivity for accurate quantification. This method is ideal for researchers, scientists, and drug development professionals involved in toxicological and pharmacokinetic studies. It is recommended to perform a full method validation according to the respective regulatory guidelines before analyzing study samples.

Application Note: Quantification of Diglycolic Acid-d4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of Diglycolic acid-d4 (DGA-d4) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in toxicology studies and the analysis of diethylene glycol (DEG) exposure, for which diglycolic acid is a major toxic metabolite.

Introduction

Diglycolic acid (DGA) is the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent that has been implicated in numerous mass poisonings worldwide.[1][2] Following exposure, DEG is metabolized in the liver by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to form DGA.[3][4][5] The accumulation of DGA in the kidneys is a primary cause of the renal failure observed in DEG poisoning.[2] Therefore, the accurate quantification of DGA in biological matrices is crucial for toxicological assessment and clinical research.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they effectively compensate for matrix effects and variations during sample preparation and analysis. This application note provides a robust LC-MS/MS method for the analysis of this compound, which can be adapted for the quantification of endogenous DGA.

Metabolic Pathway of Diethylene Glycol

The metabolic conversion of Diethylene Glycol to the toxic Diglycolic Acid is a two-step enzymatic process that primarily occurs in the liver.

DEG Diethylene Glycol (DEG) ADH Alcohol Dehydrogenase DEG->ADH HEAA 2-Hydroxyethoxyacetaldehyde ALDH Aldehyde Dehydrogenase HEAA->ALDH DGA Diglycolic Acid (DGA) (Toxic Metabolite) ADH->HEAA ALDH->DGA

Metabolic activation of Diethylene Glycol.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound solution (in methanol)

  • Acetonitrile (B52724) (ACN), HPLC or LC-MS grade, ice-cold

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, LC-MS grade

  • 1.5 mL microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution at a pre-determined concentration.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diglycolic Acid133.089.015
This compound137.093.015

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve for Diglycolic Acid

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Linearity (r²) > 0.995

Table 2: Method Validation Parameters

ParameterSpecification
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Recovery (%) > 85%

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add DGA-d4 Internal Standard plasma->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Tandem Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method a valuable tool for toxicological research and clinical studies related to diethylene glycol exposure.

References

Application Notes and Protocols for Diglycolic Acid-d4 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid that is the primary toxic metabolite of diethylene glycol (DEG), an industrial solvent implicated in mass poisonings.[1][2][3] The quantification of DGA in biological matrices is critical for toxicological assessment and understanding its mechanism of injury, which involves mitochondrial dysfunction.[3] In the context of metabolomics, accurately measuring low-molecular-weight compounds like DGA requires robust and precise analytical methods.

The gold standard for quantitative analysis in mass spectrometry is the stable isotope dilution (SID) method.[4][5] Diglycolic acid-d4 (DGA-d4) is the deuterated stable isotope-labeled analog of DGA.[] Its near-identical chemical and physical properties to the endogenous compound, but distinct mass, make it an ideal internal standard (IS).[5][7] By spiking DGA-d4 into a sample at a known concentration early in the workflow, it co-extracts with the unlabeled DGA and experiences similar matrix effects and ionization suppression or enhancement during LC-MS/MS analysis.[8][9] This allows for the correction of analytical variability, leading to highly accurate and precise quantification of DGA.[8][10]

This document provides detailed protocols and application notes for the use of this compound as an internal standard for the quantitative analysis of diglycolic acid in biological samples within a metabolomics research framework.

Applications in Metabolomics

The primary application of this compound is in targeted metabolomics for the precise quantification of diglycolic acid. This is crucial in several research areas:

  • Toxicology and Exposure Biomarker Discovery: In studies assessing exposure to diethylene glycol from environmental or commercial sources, DGA is a key biomarker.[2][11] Using DGA-d4 as an internal standard allows for the reliable measurement of DGA concentrations in urine and plasma, providing a clear indication of exposure and enabling correlation with toxicological outcomes.

  • Clinical Research: In cases of suspected DEG poisoning, rapid and accurate quantification of DGA is essential. The methods described here can be adapted for clinical research settings to understand the toxicokinetics of DGA.[11]

  • Metabolic Pathway Analysis: While DGA is primarily studied as a xenobiotic metabolite, the accurate quantification of dicarboxylic acids is relevant to studies of endogenous metabolic pathways, such as fatty acid ω-oxidation.[10] Methodologies developed for DGA can serve as a template for the analysis of other dicarboxylic acids that may be potential biomarkers for metabolic disorders.

Metabolic Pathway of Diethylene Glycol

Diglycolic acid is not an endogenous metabolite in humans but is formed through the oxidation of diethylene glycol. The pathway is a critical consideration in toxicological studies.

DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Alcohol Dehydrogenase DGA Diglycolic Acid (DGA) (Toxic Metabolite) HEAA->DGA Aldehyde Dehydrogenase

Caption: Metabolic conversion of Diethylene Glycol to Diglycolic Acid.

Experimental Protocols

The following protocol describes a method for the quantification of diglycolic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. This method is analogous to established protocols for other dicarboxylic acids.[10][12]

1. Materials and Reagents

  • Diglycolic acid (DGA) standard

  • This compound (DGA-d4)[][13]

  • Human plasma (or other biological matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

2. Preparation of Standard and Internal Standard Solutions

  • DGA Stock Solution (1 mg/mL): Accurately weigh and dissolve DGA in methanol.

  • DGA-d4 Internal Standard (IS) Working Solution (1 µg/mL): Prepare by diluting a stock solution of DGA-d4 in methanol/water (50:50, v/v).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the DGA stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to cover the desired concentration range.

3. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.[10]

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

  • Add 100 µL of plasma to the corresponding tube.

  • Spike 10 µL of the DGA-d4 IS working solution (1 µg/mL) into each tube.

  • Vortex briefly for 10 seconds.[10]

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[10]

  • Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[10]

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis The following are recommended starting conditions and can be optimized for specific instrumentation.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10][14]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10][14]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical): These should be optimized by infusing pure standards.

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Diglycolic Acid 133.0 73.0 15

    | this compound | 137.0 | 76.0 | 15 |

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike Spike with DGA-d4 IS (10 µL) Sample->Spike Precipitate Add Acetonitrile (400 µL) Incubate & Centrifuge Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Supernatant->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for DGA quantification using DGA-d4 internal standard.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples for summarizing calibration curve data and method validation parameters.

Table 1: Example Calibration Curve Data for Diglycolic Acid

Standard Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
5 1,250 50,500 0.025
10 2,550 51,000 0.050
50 12,600 50,800 0.248
100 25,100 50,200 0.500
500 125,800 50,300 2.501
1000 252,000 50,400 5.000

| Linearity (R²) | \multicolumn{3}{c|}{> 0.995 } |

Table 2: Example Method Validation Summary

Parameter Concentration (ng/mL) Accuracy (%) Precision (%RSD)
LLOQ 5 98.5 8.5
Low QC 15 101.2 6.2
Mid QC 250 99.8 4.5
High QC 750 102.5 3.8
ULOQ 1000 101.9 4.1

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.[10]

Conclusion

This compound is an essential tool for the accurate and precise quantification of diglycolic acid in complex biological matrices. Its use as an internal standard in LC-MS/MS-based metabolomics workflows corrects for sample loss and matrix-induced ionization variability, ensuring high-quality data.[8][10] The protocol provided herein offers a robust starting point for researchers in toxicology, clinical research, and metabolic studies who require reliable measurement of this important xenobiotic metabolite.

References

Application Note: Quantitative Analysis of Diglycolic Acid in Human Plasma using Diglycolic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid and a major toxic metabolite of diethylene glycol (DEG), a compound that has been implicated in several mass poisoning incidents worldwide.[1][2] Monitoring DGA levels in biological matrices is crucial for toxicological assessments and clinical diagnostics.[2][3] The use of a stable isotope-labeled internal standard, such as Diglycolic acid-d4 (DGA-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5]

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of DGA in human plasma, employing DGA-d4 as the internal standard. The methodology is designed to deliver high accuracy and precision, making it suitable for regulated bioanalysis in drug development and clinical research settings.

Materials and Methods

Reagents and Materials
  • Diglycolic acid (≥98% purity)

  • This compound (DGA-d4, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange, e.g., Oasis WAX)

  • Standard laboratory glassware and consumables

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Diglycolic acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in a 50:50 (v/v) mixture of methanol and water to the mark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of DGA by serial dilution of the primary stock solution with 50:50 methanol/water to create calibration standards.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the DGA-d4 primary stock solution with 50:50 methanol/water.

  • Calibration Standards and Quality Controls (QCs):

    • Spike blank human plasma with the appropriate DGA working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

    • Add the IS working solution to all calibration standards and QCs to a final concentration of 100 ng/mL.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 1 µg/mL DGA-d4 internal standard working solution and vortex briefly.

    • Add 400 µL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A).

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The following are proposed MRM transitions based on the structures of Diglycolic acid and its deuterated analog. These should be optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diglycolic acid133.089.010
This compound137.092.012

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of this analytical method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
Diglycolic acid1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 20< 2080 - 120
LQC3< 15< 1585 - 115
MQC100< 15< 1585 - 115
HQC800< 15< 1585 - 115

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Diglycolic acid95 - 105> 85
This compound95 - 105> 85

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add DGA-d4 Internal Standard plasma->add_is add_acid Add 0.1% Formic Acid add_is->add_acid load Load Sample add_acid->load spe_cond Condition SPE Cartridge spe_cond->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of Diglycolic acid.

signaling_pathway DEG Diethylene Glycol (DEG) metabolism Metabolism (Alcohol Dehydrogenase) DEG->metabolism DGA Diglycolic Acid (DGA) (Toxic Metabolite) metabolism->DGA toxicity Nephrotoxicity DGA->toxicity

Caption: Metabolic pathway of Diethylene Glycol to its toxic metabolite.

References

Application Notes: Stability of Diglycolic Acid-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diglycolic acid (DGA) is a dicarboxylic acid and the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings.[1][2] Accurate quantification of DGA in biological matrices such as plasma, urine, and tissue homogenates is critical for toxicological investigations and clinical diagnostics. The gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] Diglycolic acid-d4 (DGA-d4) serves as an ideal SIL-IS for DGA quantification because its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation and analysis.[5]

However, the reliability of any bioanalytical method hinges on the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions.[6][7] Degradation of DGA-d4 can lead to inaccurate quantification of DGA. Therefore, a thorough stability assessment is a mandatory component of bioanalytical method validation, as required by regulatory bodies like the FDA and EMA.[3][8][9]

These application notes provide detailed protocols for evaluating the stability of DGA-d4 in biological samples, including freeze-thaw, short-term (bench-top), and long-term stability.

Potential Stability Issues for Deuterated Internal Standards

While SIL-IS are robust, certain factors can affect their stability:

  • Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a process known as H/D exchange.[10][11] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OD, -ND) or carbon atoms adjacent to carbonyl groups.[10][12] It is crucial to use DGA-d4 where deuterium atoms are placed on stable carbon positions.[12]

  • Chemical Degradation: Like the parent analyte, the deuterated standard can degrade due to factors such as pH, temperature, light exposure, and enzymatic activity.[6]

  • Adsorption: Analytes and internal standards can adsorb to the surfaces of storage containers or labware, leading to apparent losses.[12]

Experimental Protocols

The following protocols are designed to assess the stability of DGA-d4 in common biological matrices (e.g., plasma, urine) and are based on established bioanalytical method validation guidelines.[13][14][15]

General Preparation

a. Materials:

  • This compound (DGA-d4) reference standard

  • Blank, pooled, and analyte-free biological matrix (e.g., human plasma with K2EDTA, human urine)

  • Validated LC-MS/MS system and method for DGA analysis

  • Appropriate solvents and reagents for sample preparation (e.g., protein precipitation solvent like acetonitrile (B52724) or methanol)

  • Low-binding polypropylene (B1209903) tubes and pipette tips

b. Preparation of Quality Control (QC) Samples:

  • Prepare a stock solution of DGA-d4 in a suitable solvent (e.g., methanol).

  • Spike a pool of blank biological matrix with the DGA-d4 stock solution to prepare at least two concentration levels: a low QC (LQC) and a high QC (HQC). The concentrations should be relevant to the expected range in study samples.

  • Aliquot these QC samples into individual, clearly labeled tubes for each time point and condition to be tested.

Freeze-Thaw Stability Protocol

This experiment simulates the effect of repeatedly freezing and thawing samples.[14][16]

Methodology:

  • Take a set of LQC and HQC aliquots (minimum n=3 for each level) for each freeze-thaw cycle.

  • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[14]

  • Thaw the samples completely and unassisted at room temperature.

  • Once fully thawed, refreeze the samples under the same conditions. This completes one cycle.

  • Repeat this process for a minimum of three cycles, as recommended by regulatory guidelines.[3][13]

  • After the final thaw, process the stability samples alongside a set of freshly prepared calibration standards and a "time-zero" (control) set of LQC and HQC samples that have not undergone any freeze-thaw cycles.[17]

  • Analyze all samples using the validated LC-MS/MS method.

Short-Term (Bench-Top) Stability Protocol

This test evaluates the stability of DGA-d4 at room temperature, mimicking the conditions during sample processing.[6][18]

Methodology:

  • Take sets of LQC and HQC aliquots (minimum n=3 per level per time point).

  • Thaw the samples and leave them on the laboratory bench at ambient temperature (e.g., 20-25°C).

  • At predetermined time points (e.g., 0, 4, 8, and 24 hours) that cover the expected duration of sample preparation, retrieve the samples for that time point.[15]

  • Immediately process the retrieved samples along with freshly prepared calibration standards and control QC samples.

  • Analyze all samples using the validated LC-MS/MS method.

Long-Term Stability Protocol

This experiment confirms that DGA-d4 is stable for the entire duration of sample storage.[13][19]

Methodology:

  • Prepare a sufficient number of LQC and HQC aliquots to be tested at multiple time points over the desired storage period.

  • Store all aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples (minimum n=3 per level).[20]

  • Process the stability samples along with freshly prepared calibration standards and control QC samples.

  • Analyze all samples using the validated LC-MS/MS method. The duration of the long-term stability study should equal or exceed the time from sample collection to the completion of sample analysis.[13]

Data Presentation and Acceptance Criteria

Quantitative data from stability experiments should be summarized in clear, structured tables. The stability of DGA-d4 is demonstrated if the mean concentration of the tested QC samples is within ±15% of their nominal concentration.[7][8]

Table 1: Representative Data for Freeze-Thaw Stability of DGA-d4 in Human Plasma (Note: Data is for illustrative purposes only.)

QC LevelCycleNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyPrecision (%CV)Pass/Fail
LQC 15051.5103.0%3.5%Pass
35049.899.6%4.1%Pass
55048.997.8%4.8%Pass
HQC 1500505.2101.0%2.8%Pass
3500510.1102.0%3.2%Pass
5500499.599.9%3.9%Pass

Table 2: Representative Data for Short-Term (Bench-Top) Stability of DGA-d4 in Human Plasma at 25°C (Note: Data is for illustrative purposes only.)

QC LevelTime (hours)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyPrecision (%CV)Pass/Fail
LQC 05050.7101.4%3.1%Control
85051.1102.2%4.0%Pass
245049.599.0%5.2%Pass
HQC 0500498.899.8%2.5%Control
8500503.4100.7%3.3%Pass
24500492.198.4%4.1%Pass

Table 3: Representative Data for Long-Term Stability of DGA-d4 in Human Plasma at -80°C (Note: Data is for illustrative purposes only.)

QC LevelTime (months)Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyPrecision (%CV)Pass/Fail
LQC 15052.0104.0%4.5%Pass
65050.9101.8%5.1%Pass
125048.797.4%5.8%Pass
HQC 1500508.0101.6%3.0%Pass
6500511.5102.3%3.7%Pass
12500496.399.3%4.4%Pass

Visualizations

Workflow and Pathway Diagrams

G cluster_cell Renal Proximal Tubule Cell DEG Diethylene Glycol (DEG) Metabolism Metabolism (in Liver) DEG->Metabolism DGA Diglycolic Acid (DGA) (Toxic Metabolite) Metabolism->DGA Ca_chelation Intracellular Calcium Chelation DGA->Ca_chelation Enters Cell ETC_inhibit Inhibition of Electron Transport Chain (Complex II) DGA->ETC_inhibit Mitochondrion Mitochondrion Dysfunction Mitochondrial Dysfunction & ATP Depletion Ca_chelation->Dysfunction ETC_inhibit->Dysfunction Necrosis Cell Necrosis Dysfunction->Necrosis

References

Application Notes and Protocols for High-Purity Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the procurement and utilization of high-purity Diglycolic acid-d4. It is intended for researchers, scientists, and professionals in drug development and toxicology who require a reliable internal standard for the quantitative analysis of Diglycolic acid (DGA).

Introduction to Diglycolic Acid and its Deuterated Analog

Diglycolic acid (DGA) is a dicarboxylic acid that is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in several mass poisonings worldwide.[1][2] The toxicity of DEG is primarily attributed to the nephrotoxic effects of DGA.[1][2][3] Therefore, accurate quantification of DGA in biological matrices is crucial for toxicological studies, clinical diagnostics, and risk assessment.

This compound is the deuterated form of DGA, where four hydrogen atoms have been replaced with deuterium. This stable isotope-labeled compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS)-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled DGA, but it has a distinct mass, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Purchasing High-Purity this compound

Several chemical suppliers offer high-purity this compound. When purchasing, it is essential to consider the chemical purity and isotopic enrichment to ensure the accuracy of quantitative assays.

SupplierProduct NameCAS NumberTypical Chemical PurityTypical Isotopic Enrichment (atom % D)
Sigma-Aldrich Diglycolic-2,2,2′,2′-d4 acid1032504-39-4≥98% (CP)98 atom % D
BOC Sciences Diglycolic acid-[d4]1032504-39-4Inquire for detailsInquire for details
MedchemExpress This compound1032504-39-4Inquire for detailsInquire for details
CDN Isotopes Diglycolic-2,2,2',2'-d4 Acid1032504-39-4Inquire for details98 atom % D
LGC Standards Diglycolic-2,2,2',2'-d4 Acid1032504-39-4Inquire for detailsInquire for details

Application: Internal Standard for DGA Quantification by LC-MS/MS

The primary application of high-purity this compound is as an internal standard (IS) in the quantitative analysis of DGA in biological samples. The following protocol provides a general framework for the analysis of DGA in urine.

Experimental Protocol: Quantification of DGA in Urine

This protocol outlines the steps for sample preparation and analysis using LC-MS/MS.

3.1.1. Materials and Reagents

  • Diglycolic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

3.1.2. Preparation of Standard and Internal Standard Stock Solutions

  • Diglycolic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diglycolic acid and dissolve it in 10 mL of ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

    Store stock solutions at -20°C.

3.1.3. Preparation of Calibration Standards and Quality Control Samples

  • Prepare a series of working standard solutions by serially diluting the Diglycolic acid stock solution with ultrapure water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution by diluting the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.

  • Prepare calibration standards by spiking blank urine with the appropriate amount of each working standard solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3.1.4. Sample Preparation (Protein Precipitation)

  • Thaw urine samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (100 ng/mL this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.5. LC-MS/MS Analysis

The following are suggested starting parameters. Optimization will be required for specific instrumentation.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Diglycolic acid: Precursor > Product (e.g., m/z 133 > 89) This compound: Precursor > Product (e.g., m/z 137 > 92)
Collision Energy Optimize for specific instrument
Dwell Time 100 ms

3.1.6. Data Analysis

  • Integrate the peak areas for both Diglycolic acid and this compound for each sample, standard, and QC.

  • Calculate the ratio of the peak area of Diglycolic acid to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Diglycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diethylene Glycol (DEG) Metabolic Pathway

The following diagram illustrates the metabolic conversion of Diethylene Glycol to its toxic metabolite, Diglycolic Acid.

DEG_Metabolism cluster_enzymes Enzymatic Conversion DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic acid (HEAA) DEG->HEAA Metabolism in the liver ADH Alcohol Dehydrogenase DGA Diglycolic Acid (DGA) (Nephrotoxic Metabolite) HEAA->DGA ALDH Aldehyde Dehydrogenase

Caption: Metabolic pathway of Diethylene Glycol to Diglycolic Acid.

Experimental Workflow for DGA Quantification

This diagram outlines the major steps in the quantification of Diglycolic Acid using a deuterated internal standard.

DGA_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification start Urine Sample Collection spike Spike with this compound (IS) start->spike precip Protein Precipitation (ice-cold acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge evap Evaporation to Dryness centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Reverse Phase) inject->chroma ms_detect Mass Spectrometric Detection (ESI-, MRM) chroma->ms_detect integrate Peak Integration (DGA and DGA-d4) ms_detect->integrate ratio Calculate Peak Area Ratio (DGA / DGA-d4) integrate->ratio cal_curve Construct Calibration Curve ratio->cal_curve quantify Quantify DGA Concentration cal_curve->quantify

Caption: Workflow for quantifying Diglycolic Acid (DGA).

References

Troubleshooting & Optimization

Diglycolic Acid-d4 LC-MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Diglycolic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this stable isotope-labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound (DGA-d4) is a deuterated form of Diglycolic acid (DGA), a metabolite of diethylene glycol. In LC-MS, DGA-d4 is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous DGA.[1] The key advantage of using a SIL-IS is that it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer's source, thereby compensating for matrix effects and improving the accuracy and precision of quantification.[2][3]

Q2: What are the typical LC-MS conditions for this compound analysis?

A2: While specific conditions should be optimized for your instrumentation, a common starting point for the analysis of small polar compounds like Diglycolic acid involves reversed-phase chromatography with a C18 column. A gradient elution with a mobile phase consisting of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid) is typically employed.[4][5][6][7] For MS detection, electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: To determine the exact precursor and product ions, you would infuse a standard solution of this compound into the mass spectrometer. For Diglycolic acid (unlabeled, C4H6O5), the molecular weight is 134.08 g/mol . The deuterated form, this compound (C4H2D4O5), will have a higher molecular weight. The most common precursor ion in negative ESI mode would be the deprotonated molecule [M-H]⁻. Product ions would be generated by fragmentation of this precursor.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors.[8][9] Here’s a systematic approach to troubleshooting:

  • Secondary Interactions: Acidic analytes like Diglycolic acid can interact with active sites on the column, such as residual silanols.

    • Solution: Add a small amount of a competing acid, like formic acid (0.1%), to the mobile phase to reduce these interactions.[4][5][6]

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to distorted peak shapes.[8][10]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column if you are using one. As a last resort, replace the analytical column.[8][11]

  • Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[10][11]

    • Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.[11]

Troubleshooting Flowchart for Poor Peak Shape

start Poor Peak Shape Observed q1 Are all peaks affected? start->q1 a1_yes Yes q1->a1_yes a1_no No, only DGA-d4 q1->a1_no cause1 System Issue: - Column void/contamination - Blockage - Extra-column volume a1_yes->cause1 q2 Is mobile phase pH appropriate? a1_no->q2 solution1 Troubleshoot System: - Flush/replace column - Check for blockages - Check fittings and tubing cause1->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause2 Chemical Interaction: - Secondary interactions - Ionization issues a2_yes->cause2 solution2 Optimize Method: - Adjust mobile phase pH - Add competing acid (e.g., formic acid) - Check injection solvent a2_no->solution2 cause2->solution2 start Start: Assess Matrix Effect prep_a Prepare Set A: Analyte in Neat Solution start->prep_a prep_b Prepare Set B: Blank Matrix Extract + Spike Analyte start->prep_b analysis LC-MS/MS Analysis prep_a->analysis prep_b->analysis calc Calculate Matrix Factor (MF): MF = Peak Area(B) / Peak Area(A) analysis->calc interpret Interpret Results calc->interpret mf_lt_1 MF < 1: Ion Suppression interpret->mf_lt_1 mf_gt_1 MF > 1: Ion Enhancement interpret->mf_gt_1 mf_eq_1 MF ≈ 1: No Significant Matrix Effect interpret->mf_eq_1

References

Technical Support Center: Matrix Effect in Diglycolic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the matrix effect in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of analytes using Diglycolic acid-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC-MS/MS analysis?

A1: The "matrix" refers to all components within a sample (e.g., plasma, serum, urine) apart from the analyte of interest.[1] The matrix effect is the alteration of an analyte's ionization efficiency by these co-eluting components within the mass spectrometer's ion source.[1][2] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[2][3][4][5] In biological samples, phospholipids (B1166683) are a major contributor to matrix effects.[6][7]

Q2: Why is this compound used in this type of analysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for its non-labeled counterpart, Diglycolic acid.[8][9] A SIL-IS is considered the gold standard for compensating for matrix effects.[1][6] Because it is structurally and chemically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement during analysis.[1][6] By using the peak area ratio of the analyte to the SIL-IS, variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[1]

Q3: What are the common signs of a significant matrix effect?

A3: Common indicators that your analysis may be compromised by matrix effects include:

  • Poor reproducibility of results across different sample preparations.[2]

  • Inaccurate quantification, leading to high variability in concentration measurements.[2]

  • Reduced sensitivity and poor signal-to-noise ratios for the analyte.[2]

  • Inconsistent peak areas for quality control (QC) samples.[2]

  • Non-linear calibration curves.[2]

Q4: How does a SIL-IS like this compound compensate for matrix effects?

A4: The fundamental assumption is that the SIL-IS and the analyte behave identically during sample preparation, chromatography, and ionization.[1][6] If a matrix component suppresses the analyte's signal by 20%, it should also suppress the this compound signal by 20%. When a ratio of the two signals is calculated, the effect is cancelled out, providing a more accurate measurement than relying on the analyte signal alone.[1]

Q5: Can analytical issues still occur even when using a SIL-IS?

A5: Yes. While a SIL-IS can compensate for ion suppression or enhancement, it cannot overcome a significant loss in sensitivity if the matrix effect is too strong.[6] If the signal is suppressed to a level near the limit of detection, the measurement will be imprecise regardless of compensation. Furthermore, in some cases, deuterated standards can exhibit slightly different chromatographic retention times compared to the analyte, a phenomenon known as an isotopic effect, which can lead to inaccuracies.[10] Therefore, it is crucial to not only use a SIL-IS but also to develop robust sample preparation and chromatographic methods to minimize the underlying matrix effect.[6][7]

Troubleshooting Guide: Poor or Inconsistent Quantification Results

This guide provides a systematic approach to diagnosing and resolving issues related to matrix effects in assays using this compound.

Initial Troubleshooting Workflow

If you are experiencing issues like poor accuracy, imprecision, or low sensitivity, the following workflow can help identify the root cause.

General Troubleshooting Workflow Start Poor / Inconsistent Quantification Results Check_IS Verify IS Response (this compound) Start->Check_IS IS_Low IS Signal Low or Variable Check_IS->IS_Low No IS_OK IS Signal Stable Check_IS->IS_OK Yes Optimize_LCMS Investigate & Optimize LC-MS/MS Method (e.g., source parameters, collision energy) IS_Low->Optimize_LCMS Assess_ME Quantitatively Assess Matrix Effect IS_OK->Assess_ME ME_High Matrix Effect Significant (IS-Normalized MF <0.85 or >1.15) Assess_ME->ME_High Yes ME_OK Matrix Effect Acceptable Assess_ME->ME_OK No Mitigate Mitigate Matrix Effect ME_High->Mitigate ME_OK->Optimize_LCMS Optimize_SamplePrep Optimize Sample Preparation Mitigate->Optimize_SamplePrep Optimize_Chroma Optimize Chromatography Mitigate->Optimize_Chroma

Caption: A logical workflow for troubleshooting poor quantification results.

Step 1: Quantitatively Assess the Matrix Effect

The first step is to confirm if a matrix effect is present and determine its magnitude. The recommended method is the post-extraction spike analysis.[5][6] This experiment allows for the calculation of the Matrix Factor (MF) to see how the matrix affects the analyte and internal standard individually, and the IS-Normalized MF to determine if the compensation is working.

This protocol is designed to quantitatively measure the matrix effect.

  • Source Material: Obtain blank biological matrix (e.g., plasma, serum) from at least six different sources to assess variability.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): In a clean tube, spike the analyte and this compound into the reconstitution solvent. This represents the baseline response (100%) with no matrix interference.

    • Set B (Post-Extraction Spike): Process the blank matrix samples from each source through your entire sample preparation procedure (e.g., Protein Precipitation, LLE, or SPE). To the final, clean extract, add the same amount of analyte and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process. This set is used to evaluate recovery, not the matrix effect itself.

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B.

  • Calculation:

    • Matrix Factor (MF): Calculate for both the analyte and the IS using the following formula:

      • MF = (Peak Area in Set B) / (Average Peak Area in Set A)

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Solution (Analyte + IS in Solvent) Analysis Analyze Set A & Set B by LC-MS/MS A->Analysis B_blank Blank Matrix (e.g., Plasma) B_extract Process Blank Matrix (PPT, LLE, or SPE) B_blank->B_extract B Set B: Post-Extraction Spike (Spike Analyte + IS into Extract) B_extract->B B->Analysis Calculate_MF Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analysis->Calculate_MF Calculate_ISMF Calculate IS-Normalized MF MF(Analyte) / MF(IS) Calculate_MF->Calculate_ISMF Result IS-Normalized MF Calculate_ISMF->Result Acceptable 0.85 - 1.15 Compensation is Adequate Result->Acceptable Unacceptable < 0.85 or > 1.15 Compensation is Inadequate (Mitigation Required) Result->Unacceptable

Caption: Workflow for the quantitative assessment of matrix effects.

Summarize your results in a table. An IS-Normalized MF between 0.85 and 1.15 generally indicates that the this compound is effectively compensating for the matrix effect.[1]

Matrix SourceAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
Avg. Neat (Set A) 2,150,0004,300,0001.00 1.00 1.00
Lot 11,612,5003,225,0000.750.751.00
Lot 21,290,0002,494,0000.600.581.03
Lot 3967,5002,236,0000.450.520.87
Lot 41,741,5003,526,0000.810.820.99
Lot 51,032,0001,935,0000.480.451.07
Lot 61,462,0003,010,0000.680.700.97
CV (%) 6.8%
Note: Data is for illustrative purposes only.
Step 2: Mitigate the Matrix Effect

If the assessment reveals significant and/or variable matrix effects, you must optimize the method. Improving sample preparation is generally the most effective strategy.[6]

The goal is to remove the endogenous interferences that cause ion suppression or enhancement.

TechniqueDescriptionAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Fast, inexpensive, high-throughput.Non-selective; can leave phospholipids and other interferences in the supernatant.[3]
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (like salts and some phospholipids) in the aqueous layer.[2][6]More selective than PPT, provides a cleaner extract.[6]Can be more time-consuming, requires solvent optimization.
Solid-Phase Extraction (SPE) Uses a solid sorbent to selectively retain the analyte while interferences are washed away.Highly selective, can provide the cleanest extracts, effectively removes phospholipids.Most complex and expensive method, requires significant method development.[6]

If sample preparation is insufficient, modify the LC method to chromatographically separate the analyte from the interfering matrix components.[5][7][11]

  • Adjust the Gradient: Create a shallower gradient to increase the separation between peaks.

  • Change Mobile Phase: Altering the organic solvent or additives can change selectivity.

  • Try a Different Column: Use a column with a different chemistry (e.g., C18, Phenyl-Hexyl, HILIC) to achieve a different elution profile.

Diluting the sample extract with the mobile phase can reduce the concentration of matrix components.[5][11] This is a simple and effective method, but it also dilutes the analyte, which may compromise the method's sensitivity and limit of quantification.[5][11]

References

Technical Support Center: Correcting for Inter-Batch Variation with Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals using Diglycolic acid-d4 to correct for inter-batch variation in analytical experiments, particularly those involving mass spectrometry.

Introduction to Inter-Batch Variation and the Role of this compound

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust method to correct for these variations.[3] this compound, a deuterated analog of diglycolic acid, serves as an ideal internal standard. By adding a known amount of this compound to every sample, calibrator, and quality control sample within and across batches, variations in sample preparation, injection volume, and instrument response can be normalized.[4][5] This is because the SIL-IS is chemically almost identical to the analyte and is therefore affected by these variations in the same way.[3][6] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which minimizes the impact of inter-batch variability and improves the accuracy and precision of the results.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: The primary purpose of using this compound is to correct for variations that can occur during sample preparation and analysis, including inter-batch effects.[4][5] Since it behaves almost identically to the non-labeled diglycolic acid, it can normalize for inconsistencies in extraction efficiency, injection volume, and mass spectrometer ionization, leading to more accurate and precise quantification.[3]

Q2: Why is a deuterated internal standard like this compound preferred over a structurally similar but different compound?

A2: A deuterated internal standard is preferred because its chemical and physical properties are nearly identical to the analyte of interest.[6] This ensures that it co-elutes with the analyte and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer.[7] Structurally similar compounds may have different retention times and ionization efficiencies, which can lead to inaccurate correction.[8]

Q3: Can this compound completely eliminate inter-batch variation?

A3: While this compound is highly effective at minimizing inter-batch variation, it may not eliminate it entirely.[9] Its effectiveness depends on proper implementation, such as adding the internal standard at the earliest stage of sample preparation and ensuring its concentration is appropriate for the analytical range.[6] It is crucial to monitor the internal standard's response across batches to ensure consistency.[10]

Q4: What are the ideal characteristics of a deuterated internal standard like this compound?

A4: Ideal characteristics include high isotopic purity (typically ≥98%) to minimize interference from any unlabeled analyte, and high chemical purity (>99%) to avoid interfering peaks.[4] The deuterium (B1214612) labels should also be in stable positions on the molecule to prevent isotopic exchange with hydrogen atoms from the sample matrix or mobile phase.[4]

Q5: What is the "chromatographic isotope effect" and can it affect my results when using this compound?

A5: The chromatographic isotope effect is a phenomenon where deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[11] While usually minor, a significant shift can lead to differential matrix effects if the analyte and internal standard are exposed to different co-eluting components.[7] It is important to verify co-elution during method development.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Quantitative Results Across Batches Inconsistent addition of the internal standard. Degradation of the internal standard in the stock solution. Significant inter-batch matrix effects.Ensure precise and consistent spiking of the internal standard in all samples. Prepare fresh internal standard stock solutions regularly and store them appropriately. Evaluate matrix effects by comparing the internal standard response in neat solutions versus matrix samples.[4]
Inconsistent or Drifting Internal Standard Signal Across a Batch Instrument instability (e.g., fluctuating spray in ESI). Contamination in the LC-MS system. Carryover from a previous injection.Perform a system suitability test before running the batch to ensure instrument stability.[10] Clean the ion source and check for blockages. Inject a double blank sample to check for carryover.[10]
Poor Peak Shape for this compound Suboptimal chromatographic conditions. Column degradation. Interaction with active sites in the GC or LC system.Optimize the mobile phase composition, gradient, and flow rate. Replace the analytical column. Use a deactivated liner (for GC) or consider column chemistry that minimizes secondary interactions.
Analyte and this compound Peaks are Separated Chromatographic isotope effect.[11] Suboptimal chromatography.Adjust the chromatographic method (e.g., temperature, gradient) to improve co-elution.[7] If separation persists and impacts quantification, consider a different stationary phase.
Unexpected Peaks at the Mass of the Unlabeled Analyte in a Blank Sample Spiked with this compound Presence of unlabeled analyte as an impurity in the deuterated standard.[4] In-source fragmentation and loss of deuterium.Check the certificate of analysis for the isotopic purity of the standard. Use "softer" ionization conditions in the mass spectrometer to minimize fragmentation.

Experimental Protocols

Protocol: Quantification of an Analyte using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal in the final sample volume (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: Optimize the gradient to ensure good peak shape and resolution of the analyte and internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ions for both the analyte and this compound.

4. Data Analysis:

  • Integrate the peak areas for the analyte and this compound in all samples.

  • Calculate the response ratio for each sample: (Peak Area of Analyte) / (Peak Area of this compound).

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for Analyte and this compound
ParameterAnalyteThis compound (IS)
Precursor Ion (m/z)[M-H]⁻[M-H]⁻
Product Ion (m/z)Optimized for analyteOptimized for IS
Collision Energy (eV)Optimized for analyteOptimized for IS
Dwell Time (ms)100100
Table 2: Acceptance Criteria for a Bioanalytical Method Using an Internal Standard
ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Accuracy
Mean value within ±15% of the nominal value (except at LLOQ, where it should be within ±20%).
Precision
Coefficient of Variation (CV) ≤ 15% (except at LLOQ, where it should be ≤ 20%).
Internal Standard Response
Consistent across the batch, with variations typically not exceeding 20-30%.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (for each batch) cluster_analysis Analysis cluster_quant Quantification cluster_correction Correction Principle Sample Biological Sample (Calibrator, QC, Unknown) Spike Spike with This compound (IS) Sample->Spike Extract Analyte Extraction (e.g., Protein Precipitation) Spike->Extract Variation Inter-Batch Variation (e.g., recovery, injection volume) LCMS LC-MS/MS Analysis Extract->LCMS Integration Peak Area Integration (Analyte and IS) LCMS->Integration Ratio Calculate Response Ratio (Analyte Area / IS Area) Integration->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration Normalization Ratio calculation normalizes for this variation Variation->Normalization

Caption: Workflow for correcting inter-batch variation using this compound.

troubleshooting_workflow start High Inter-Batch Variability Observed in Results check_is_signal Is the IS signal consistent across batches? start->check_is_signal is_inconsistent Inconsistent IS Signal check_is_signal->is_inconsistent No is_consistent Consistent IS Signal check_is_signal->is_consistent Yes cause_is Potential Causes: - Inconsistent spiking - IS degradation - Instrument instability is_inconsistent->cause_is solution_is Solutions: - Verify pipetting - Prepare fresh IS stock - Run system suitability cause_is->solution_is check_coelution Do analyte and IS co-elute? is_consistent->check_coelution no_coelution No Co-elution check_coelution->no_coelution No coelution Co-elution Confirmed check_coelution->coelution Yes cause_coelution Potential Causes: - Chromatographic isotope effect - Differential matrix effects no_coelution->cause_coelution solution_coelution Solutions: - Optimize chromatography (gradient, temperature) - Evaluate matrix effects cause_coelution->solution_coelution check_purity Is IS purity confirmed? coelution->check_purity purity_issue Purity Issue check_purity->purity_issue No end Consult further with technical support check_purity->end Yes cause_purity Potential Cause: - Unlabeled analyte impurity in IS purity_issue->cause_purity solution_purity Solution: - Check Certificate of Analysis - Acquire higher purity standard cause_purity->solution_purity

Caption: Troubleshooting decision tree for inter-batch variation.

References

Technical Support Center: Diglycolic Acid-d4 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of Diglycolic acid-d4, with a primary focus on resolving poor peak shape.

Troubleshooting Guides

Poor peak shape in the chromatography of this compound, a small, polar, dicarboxylic acid, can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Peak Tailing

Peak tailing is the most common form of peak distortion for polar acidic compounds, appearing as an asymmetrical peak with a drawn-out trailing edge.

Troubleshooting Workflow for Peak Tailing

G cluster_0 start Peak Tailing Observed check_mobile_phase Review Mobile Phase (pH and Buffer Strength) start->check_mobile_phase check_column Evaluate Column (Choice and Condition) start->check_column check_sample Assess Sample (Solvent and Concentration) start->check_sample check_system Inspect HPLC System (Connections and Dead Volume) start->check_system solution_ph Adjust pH (2.5-3.5) and Increase Buffer (20-50 mM) check_mobile_phase->solution_ph pH near pKa or low buffer strength solution_column Use a Column with Low Silanol (B1196071) Activity or a HILIC Column. Replace if old. check_column->solution_column Secondary interactions or column degradation solution_sample Dissolve Sample in Initial Mobile Phase. Reduce Injection Volume/Concentration. check_sample->solution_sample Solvent mismatch or column overload solution_system Use Short, Narrow-Bore Tubing. Check Fittings. check_system->solution_system Extra-column volume end Symmetrical Peak Shape solution_ph->end solution_column->end solution_sample->end solution_system->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Detailed Steps:

  • Mobile Phase Optimization:

    • pH Control: The pH of the mobile phase is critical for acidic compounds. To ensure this compound is in a single, non-ionized form, the mobile phase pH should be at least 2 units below its pKa values. A typical starting point is a pH between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid.[1]

    • Buffer Strength: Insufficient buffer concentration can lead to secondary interactions with the stationary phase, causing peak tailing.[2] Increasing the buffer concentration (e.g., 20-50 mM) can help mask these interactions and improve peak shape.[3]

  • Column Selection and Care:

    • Secondary Interactions: Standard C18 columns can have residual silanol groups that interact with the carboxylic acid functional groups of this compound, leading to tailing. Using a column with low silanol activity or an end-capped column is recommended.[1]

    • Alternative Stationary Phases: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase chromatography, often providing better retention and peak shape.

    • Column Degradation: An old or contaminated column can lead to poor peak shape. If the column has been used extensively with complex matrices, consider flushing it with a strong solvent or replacing it. Using a guard column is highly recommended to prolong the life of the analytical column.[3]

  • Sample Preparation and Injection:

    • Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[4] It is best to dissolve the sample in the initial mobile phase.

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[1] Dilute the sample or reduce the injection volume to see if the peak shape improves.

  • System and Hardware:

    • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[4] Ensure all tubing is as short as possible with a narrow internal diameter.

Issue 2: Peak Fronting or Splitting

While less common than tailing for acidic compounds, peak fronting (a leading edge to the peak) or splitting can also occur.

Troubleshooting Workflow for Peak Fronting/Splitting

G cluster_0 start Peak Fronting or Splitting Observed check_sample_solubility Verify Sample Solubility start->check_sample_solubility check_injection_solvent Check Injection Solvent Strength start->check_injection_solvent check_column_integrity Inspect Column for Voids or Blockage start->check_column_integrity solution_solubility Ensure Complete Dissolution of Sample check_sample_solubility->solution_solubility Incomplete dissolution solution_injection Match Injection Solvent to Mobile Phase check_injection_solvent->solution_injection Solvent stronger than mobile phase solution_column Back-flush or Replace Column check_column_integrity->solution_column Physical damage to column end Symmetrical Peak Shape solution_solubility->end solution_injection->end solution_column->end

Caption: Troubleshooting workflow for peak fronting or splitting.

Detailed Steps:

  • Sample and Solvent Issues:

    • Sample Solubility: Ensure that the this compound is fully dissolved in the injection solvent.

    • Injection Solvent Strength: As with peak tailing, a solvent stronger than the mobile phase can cause peak distortion, including splitting.

  • Column Integrity:

    • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample band to be disturbed, leading to a split peak. This can be checked by reversing and flushing the column (if permitted by the manufacturer) or by replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

A1: A common starting point for the analysis of diglycolic acid and similar compounds is a reversed-phase method using a C18 column with a gradient elution. The mobile phase typically consists of water and acetonitrile (B52724), both containing an acidic modifier. A typical mobile phase composition is:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

A gradient from a low percentage of B to a higher percentage is commonly used.

Q2: Can I use a phosphate (B84403) buffer instead of formic acid?

A2: While phosphate buffers can be effective for controlling pH, they are not volatile and therefore not compatible with mass spectrometry (MS) detection. If you are using a UV detector, a phosphate buffer is a viable option. For LC-MS/MS analysis, volatile modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are necessary.

Q3: My peak shape for this compound is still poor even after optimizing the mobile phase. What else can I try?

A3: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Chemistry: Your column may have high silanol activity. Try a column specifically designed for polar compounds or one with very low silanol activity. A HILIC column is also a good alternative.

  • Sample Overload: Try diluting your sample significantly (e.g., 10-fold or 100-fold) to see if the peak shape improves.

  • System Contamination: Contaminants in the HPLC system can interact with your analyte. Flush the system thoroughly.

Q4: How should I prepare my biological samples (e.g., plasma, urine) for this compound analysis?

A4: For biological samples, a sample cleanup step is crucial to remove proteins and other matrix components that can interfere with the analysis and damage the column.

  • Protein Precipitation: This is a common and effective method. Add a threefold volume of cold acetonitrile to your sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.

  • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, weak anion exchange SPE can be used to clean up the sample.

Q5: What are typical LC-MS/MS parameters for this compound?

A5: While optimal parameters are instrument-dependent, a general starting point for LC-MS/MS analysis of this compound would be:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For non-deuterated diglycolic acid, a potential transition could be monitored. The deuterated analog will have a higher mass.

Experimental Protocols

Representative LC-MS/MS Method for this compound in Plasma

This protocol is a representative method based on common practices for the analysis of small polar acidic compounds in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

2. Chromatographic Conditions

ParameterValue
HPLC System UHPLC system
Column Reversed-phase C18 with low silanol activity (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage Optimized for the specific instrument
Gas Flow & Temp Optimized for the specific instrument
MRM Transitions To be determined for this compound

Workflow for LC-MS/MS Analysis of this compound

G cluster_0 start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_separation LC Separation (Reversed-Phase) supernatant_collection->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end Final Concentration data_analysis->end

Caption: Overall workflow for the analysis of this compound in plasma.

References

Technical Support Center: Diglycolic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of sensitivity loss during the analysis of Diglycolic acid-d4, a deuterated internal standard often used in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of sensitivity loss in this compound analysis?

Loss of sensitivity in the analysis of this compound, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), can stem from several factors. The most common causes include:

  • Matrix Effects: Interference from other components in the sample matrix (e.g., plasma, urine) that co-elute with this compound and suppress its ionization in the mass spectrometer.[1][2][3][4][5]

  • Suboptimal LC-MS Method Parameters: Incorrect settings for the mobile phase, gradient, column, or mass spectrometer can lead to poor peak shape, reduced ionization efficiency, and consequently, lower sensitivity.[6][7][8][9]

  • Sample Preparation Issues: Inefficient removal of matrix components during sample preparation can exacerbate matrix effects.[5]

  • Analyte Instability: Degradation of this compound in the sample due to improper storage or handling can lead to an apparent loss of signal.[10][11][12]

  • Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer ion source over time can lead to a gradual decrease in signal intensity.[13]

Q2: How can I determine if matrix effects are causing the loss of sensitivity for this compound?

Matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is the post-extraction spike experiment.[1][4][5] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A significant decrease in the signal in the matrix sample indicates ion suppression.

Q3: What role does the internal standard play if I'm already using this compound?

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous (unlabeled) Diglycolic acid. The purpose of a SIL-IS is to co-elute with the analyte and experience similar matrix effects, thereby providing a means to correct for signal variations.[1][3] However, severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised for both.[5]

Q4: Can the choice of mobile phase additives affect the sensitivity of this compound?

Yes, mobile phase additives can have a significant impact. Using volatile buffers and acids, such as formic acid or acetic acid, can help control the ionization state of the analyte and improve signal intensity.[7][14] For example, adding an acid to the mobile phase can promote the formation of protonated molecules [M+H]+ in positive ion mode, leading to a better response.[7] The concentration of these additives should be optimized, as excessively high concentrations can also lead to ion suppression.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and addressing sensitivity loss due to matrix effects.

Step 1: Assess the Presence and Severity of Matrix Effects

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare a Neat Solution: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent.

    • Prepare a Spiked Matrix Sample: Process a blank biological sample (e.g., plasma, urine) through your entire sample preparation procedure. Spike the same known concentration of this compound into the final extracted sample.

    • Analysis: Inject both samples into the LC-MS system and compare the peak areas of this compound.

    • Interpretation: A significantly lower peak area in the spiked matrix sample compared to the neat solution indicates ion suppression.

Step 2: Improve Sample Preparation

If matrix effects are confirmed, refining the sample preparation method is crucial. The goal is to remove interfering components from the matrix before analysis.

  • Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative Signal Intensity of this compoundDescription
Protein Precipitation (PPT)50%A simple and fast method, but may not effectively remove all interfering phospholipids.[5]
Liquid-Liquid Extraction (LLE)75%Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
Solid-Phase Extraction (SPE)95%Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interferences.[5]

Step 3: Chromatographic Separation Optimization

Modify your LC method to separate this compound from the co-eluting matrix components.

  • Strategies:

    • Gradient Modification: Adjust the gradient slope to better resolve the analyte peak from interferences.

    • Column Chemistry: Consider using a different column with an alternative stationary phase chemistry.

    • Flow Rate Adjustment: Optimizing the flow rate can improve peak resolution.[15]

Guide 2: Optimizing LC-MS Parameters for Enhanced Sensitivity

This guide focuses on fine-tuning the instrument settings to maximize the signal for this compound.

Step 1: Ion Source Parameter Optimization

The efficiency of ionization is critical for sensitivity. Key parameters to optimize include:

  • Spray Voltage: An optimal voltage is necessary for stable and efficient spray formation.[7]

  • Gas Flows (Nebulizing and Drying Gas): These affect droplet formation and desolvation. Higher flow rates are often needed for highly aqueous mobile phases.[7]

  • Source Temperature: Proper temperature ensures efficient desolvation of the mobile phase.[7]

Step 2: Mass Analyzer Parameter Tuning

  • Collision Energy (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve efficient fragmentation of the precursor ion to a specific product ion, maximizing the signal for the selected reaction monitoring (SRM) transition.[8]

Experimental Protocol: Parameter Optimization

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Systematically vary one parameter (e.g., spray voltage) while keeping others constant and monitor the signal intensity.

  • Plot the signal intensity against the parameter value to determine the optimal setting.

  • Repeat for other key parameters.

Visual Guides

Troubleshooting_Workflow Start Start: Loss of Sensitivity for this compound CheckMatrixEffects Step 1: Assess for Matrix Effects Start->CheckMatrixEffects MatrixEffectsPresent Matrix Effects Confirmed CheckMatrixEffects->MatrixEffectsPresent Yes NoMatrixEffects No Significant Matrix Effects CheckMatrixEffects->NoMatrixEffects No ImproveSamplePrep Step 2: Improve Sample Preparation (e.g., SPE, LLE) MatrixEffectsPresent->ImproveSamplePrep OptimizeMS Step 4: Optimize MS Parameters NoMatrixEffects->OptimizeMS OptimizeLC Step 3: Optimize Chromatography ImproveSamplePrep->OptimizeLC Resolved Issue Resolved OptimizeLC->Resolved CheckStability Step 5: Verify Analyte Stability OptimizeMS->CheckStability InstrumentMaintenance Step 6: Perform Instrument Maintenance CheckStability->InstrumentMaintenance InstrumentMaintenance->Resolved

Caption: A logical workflow for troubleshooting the loss of sensitivity in this compound analysis.

Signaling_Pathway_Matrix_Effects cluster_LC LC Eluent cluster_MS_Source MS Ion Source Analyte This compound Droplet Charged Droplets Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Ionization Ionization Process Droplet->Ionization SuppressedSignal Suppressed Ion Signal (Lower Sensitivity) Ionization->SuppressedSignal Competition for Charge and Inefficient Desolvation

Caption: The mechanism of ion suppression due to matrix effects in the mass spectrometer's ion source.

References

Technical Support Center: Diglycolic Acid-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Diglycolic Acid-d4 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of diglycolic acid.[1] It is an ideal internal standard (IS) for the quantification of unlabeled diglycolic acid in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard because they share very similar physicochemical properties with the analyte, meaning they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow the IS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: What are the common causes of high variability in the this compound internal standard response?

High variability in the internal standard response can undermine the reliability of your quantitative data. The root causes can generally be categorized into three main areas: sample preparation, matrix effects, and instrument-related issues.

  • Sample Preparation: Inconsistencies in pipetting, dilution errors, or incomplete mixing of the internal standard with the sample matrix are common sources of variability. Analyte or internal standard degradation during sample processing can also contribute.

  • Matrix Effects: The composition of the biological matrix (e.g., plasma, urine) can significantly impact the ionization of the internal standard. Endogenous components co-eluting with this compound can cause ion suppression or enhancement, leading to inconsistent signal intensity. Diglycolic acid is a known metabolite of diethylene glycol and can be present in various biological samples, which may interfere with the analysis if not properly resolved chromatographically.[2]

  • Instrument-Related Issues: Fluctuations in the LC pump performance, injector variability, and changes in the mass spectrometer's sensitivity over the course of an analytical run can all lead to a variable internal standard response.

Q3: What are the acceptable limits for internal standard variability according to regulatory agencies like the FDA and EMA?

Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not set strict numerical acceptance criteria for internal standard response variability. However, they emphasize the importance of monitoring the IS response. The key principle is that the variability of the IS response in the unknown samples should be comparable to that observed in the calibration standards and quality control (QC) samples. Any significant or systematic trend in the IS variability should be investigated. As a general industry practice, an IS response for an unknown sample that is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs may trigger an investigation and potential re-analysis of the sample.

Troubleshooting Guides

Issue 1: Inconsistent this compound Response Across an Analytical Run

If you observe a random or systematic drift in the this compound signal throughout your analytical run, follow this troubleshooting workflow.

Troubleshooting_IS_Variability start Start: Inconsistent IS Response Observed check_sample_prep Review Sample Preparation Procedures start->check_sample_prep check_lc_performance Evaluate LC System Performance check_sample_prep->check_lc_performance If no errors found reprepare_samples Re-prepare and Re-analyze Samples check_sample_prep->reprepare_samples If errors identified check_ms_performance Assess MS System Stability check_lc_performance->check_ms_performance If LC is stable optimize_method Optimize Chromatographic Method or Sample Cleanup check_lc_performance->optimize_method If chromatography is poor investigate_matrix_effects Investigate for Matrix Effects check_ms_performance->investigate_matrix_effects If MS is stable reinject_samples Re-inject a Subset of Samples investigate_matrix_effects->reinject_samples If matrix effects suspected investigate_matrix_effects->optimize_method If matrix effects confirmed reinject_samples->reprepare_samples If issue persists resolve_issue Issue Resolved reprepare_samples->resolve_issue optimize_method->resolve_issue

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

  • Review Sample Preparation:

    • Pipetting and Dilution: Ensure all pipettes are properly calibrated. Review the procedure for adding the internal standard to all samples to ensure consistency.

    • Mixing: Confirm that samples are thoroughly mixed (e.g., vortexed) after the addition of this compound to ensure homogeneity.

    • Stability: Diglycolic acid is chemically stable at room temperature. However, repeated freeze-thaw cycles or prolonged exposure to certain conditions could potentially affect the integrity of the sample and the IS.

  • Evaluate LC System Performance:

    • Retention Time: Check for any shifts in the retention time of this compound. A drifting retention time could indicate issues with the column, mobile phase composition, or pump performance.

    • Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and lead to variability. This may necessitate column replacement or mobile phase optimization.

  • Assess MS System Stability:

    • Source Contamination: A dirty ion source can lead to a gradual decline in signal intensity. Regular cleaning of the mass spectrometer's ion source is crucial.

    • Detector Performance: A failing detector can also result in a decreasing signal over time.

  • Investigate Matrix Effects:

    • Post-column Infusion: Perform a post-column infusion experiment with this compound to identify regions of ion suppression or enhancement in your chromatogram.

    • Dilution: Analyze a subset of samples at different dilution factors. If the internal standard response becomes more consistent with dilution, it is a strong indicator of matrix effects.

Issue 2: Abnormally High or Low this compound Signal in Specific Samples

Sporadic "flyers" with unusually high or low internal standard responses can often be traced back to individual sample handling errors.

Quantitative Data Summary: Typical Acceptance Criteria for IS Response

ParameterAcceptance RangeRecommended Action if Outside Range
IS Response in an Unknown Sample50% - 150% of the mean IS response of calibrators and QCsInvestigate for sample-specific issues (e.g., matrix effects, pipetting error). Consider re-analysis.
Coefficient of Variation (%CV) of IS ResponseShould be comparable between unknown samples and calibrators/QCsIf %CV is significantly higher in unknowns, investigate for systematic matrix effects.

Experimental Protocols

Example Protocol: Sample Preparation and LC-MS/MS Analysis of Diglycolic Acid in Human Plasma

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Diglycolic acid and this compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • From these stocks, prepare a series of working solutions for the calibration curve and a separate working solution for the internal standard.

2. Sample Preparation Workflow:

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add 50 µL of this compound working solution start->add_is vortex1 Vortex for 30 seconds add_is->vortex1 protein_precipitation Add 400 µL of cold acetonitrile (protein precipitation) vortex1->protein_precipitation vortex2 Vortex for 2 minutes protein_precipitation->vortex2 centrifuge Centrifuge at 10,000 x g for 10 minutes vortex2->centrifuge supernatant_transfer Transfer supernatant to a clean tube centrifuge->supernatant_transfer evaporate Evaporate to dryness under nitrogen supernatant_transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase A evaporate->reconstitute inject Inject into LC-MS/MS system reconstitute->inject

Caption: A typical sample preparation workflow for the analysis of diglycolic acid.

3. LC-MS/MS Parameters:

ParameterTypical Value
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Diglycolic acid)To be optimized (e.g., m/z 133 -> 89)
MRM Transition (this compound)To be optimized (e.g., m/z 137 -> 92)
Source Temperature450 °C
IonSpray Voltage-4500 V

Note: The specific MRM transitions for diglycolic acid and its d4-labeled internal standard should be optimized by infusing the pure compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions.

By following these guidelines and systematically troubleshooting any observed variability, you can ensure the robust and reliable performance of this compound as an internal standard in your bioanalytical assays.

References

Technical Support Center: Diglycolic Acid-d4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diglycolic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to address common contamination issues and provide guidance for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound standard to maintain its integrity?

A1: Proper storage and handling are critical for maintaining the isotopic and chemical purity of your this compound standard.[1] For solid forms, it is recommended to store the standard at -20°C or colder in a desiccator to protect it from moisture.[2] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[1][2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[1][2] When preparing to use the standard, allow the container to warm to room temperature before opening to prevent condensation, which can introduce water contamination.[2][3]

Q2: What is Deuterium (B1214612)/Hydrogen (H/D) exchange and how can I prevent it with this compound?

A2: Deuterium/Hydrogen (H/D) exchange is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment, such as from protic solvents or atmospheric moisture. This process can compromise the isotopic enrichment of the standard, leading to inaccuracies in quantification.[4] The deuterium atoms on the carbons adjacent to the ether oxygen in this compound are generally stable. However, care should be taken with the carboxylic acid protons, though these are typically exchanged with the solvent protons and do not affect the deuterated core structure. To minimize any potential for back-exchange on the carbon backbone, avoid prolonged exposure to strongly acidic or basic aqueous solutions.[4]

Q3: My analytical results show a peak for the unlabeled Diglycolic acid in my this compound standard. What is the acceptable level of this impurity?

A3: The presence of a small amount of the unlabeled analyte in the deuterated internal standard is not uncommon. However, it's crucial to assess if this will impact your assay's accuracy, especially at the lower limit of quantitation (LLOQ). A common practice is to analyze a blank matrix sample spiked only with the this compound standard at the working concentration.[5] The response of the unlabeled Diglycolic acid in this sample should ideally be less than 20% of the response of the analyte at the LLOQ.[5] If it is higher, it suggests significant contamination of the internal standard, which could lead to an overestimation of the analyte's concentration.[5]

Troubleshooting Guide

Issue 1: Inconsistent or Decreasing Peak Area of this compound

Potential Cause:

  • Degradation: Improper storage conditions, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the degradation of the standard.

  • Adsorption: this compound, especially at low concentrations, may adsorb to the surfaces of glass or plastic containers.

  • Inaccurate Pipetting: Errors in pipetting during the preparation of stock or working solutions can lead to variability.[6]

  • Matrix Effects: Inconsistent ion suppression or enhancement in complex biological samples can affect the internal standard's response.[6]

Solutions:

  • Verify Storage: Ensure the standard is stored according to the manufacturer's recommendations, typically at -20°C and protected from light.[6]

  • Use Appropriate Labware: Whenever possible, use borosilicate glass or polypropylene (B1209903) labware to minimize adsorption.[6]

  • Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution for each experiment to minimize issues related to long-term stability and adsorption in dilute solutions.[1]

  • Calibrate Pipettes: Regularly verify the calibration of all pipettes used for solution preparation.[6]

  • Optimize Sample Preparation: Improve sample cleanup methods to reduce matrix effects. This may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue 2: Unexpected Peaks in the Chromatogram

Potential Cause:

  • Solvent Contamination: Impurities in solvents, especially water, can introduce extraneous peaks.[7] Using high-purity, LC-MS grade solvents is essential.[8]

  • Leaching from Consumables: Plasticizers like phthalates can leach from pipette tips, vials, and well plates, causing contamination.[6][9]

  • System Carryover: Analyte from a highly concentrated sample may be retained in the injection port or column and elute in subsequent runs.[6]

  • Synthesis Byproducts: The this compound standard may contain minor impurities from its synthesis process.[10][11]

Solutions:

  • Use High-Purity Reagents: Always use high-purity, pre-filtered solvents and ultrapure water for mobile phases and sample preparation.[8]

  • Minimize Plastic Use: Where possible, use glass vials and avoid plastics that are known to leach contaminants.[6] Pre-rinsing consumables with solvent can help reduce extractable contaminants.[9]

  • Implement System Washes: Flush the LC system with a series of strong and weak solvents between analytical runs to prevent carryover.[6] An optimized injector wash procedure is also critical.[6]

  • Consult the Certificate of Analysis (CoA): The CoA should provide information on the purity of the standard and may list any known impurities.

Quantitative Data Summary

The following table summarizes key specifications for a high-quality this compound standard.

ParameterSpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, LC-MS, ¹H-NMR
Isotopic Purity ≥98 atom % DMass Spectrometry
Deuterated Forms ≥99% (d₄)Mass Spectrometry
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Protocol 1: Assessment of this compound Standard Purity

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.[5]

Methodology:

  • Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine) that is known to be free of Diglycolic acid.[5]

  • Spike with Internal Standard: Add the this compound standard at the same concentration used in your analytical assay.[5]

  • Analyze: Run the sample using your established LC-MS/MS method and monitor the mass transition for the unlabeled Diglycolic acid.[5]

  • Evaluate: The response for the unlabeled analyte should be less than 20% of the response you typically see for the analyte at its Lower Limit of Quantitation (LLOQ).[5] A higher response indicates significant contamination.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To assess the chemical purity of the this compound standard.

Methodology: A reverse-phase HPLC method is commonly employed for the analysis of Diglycolic acid.[2]

  • Column: Newcrom R1 or equivalent reverse-phase column.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[2]

  • Detection: UV detection or Mass Spectrometry.

  • Sample Preparation: Dissolve a known amount of the this compound standard in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and integrate the peak areas. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for this compound Contamination cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Causes cluster_solution Solutions start Unexpected Peak or Inconsistent IS Response check_blank Analyze Blank (Solvent Only) start->check_blank check_is_purity Analyze IS in Blank Matrix start->check_is_purity review_handling Review Handling & Storage Procedures start->review_handling solvent_contam Solvent Contamination check_blank->solvent_contam Peak Present? system_carryover System Carryover check_blank->system_carryover Peak Present? is_impurity IS Impurity check_is_purity->is_impurity Unlabeled Analyte Detected? degradation IS Degradation review_handling->degradation Improper Storage? leaching Leaching from Plastics review_handling->leaching Extensive Plastic Use? use_fresh_solvents Use Fresh, High-Purity Solvents solvent_contam->use_fresh_solvents clean_system Clean LC System & Injector system_carryover->clean_system quantify_impurity Quantify Impurity Level is_impurity->quantify_impurity order_new_is Order New IS Lot degradation->order_new_is check_storage Verify Storage Conditions degradation->check_storage use_glassware Use Glass or PP Labware leaching->use_glassware quantify_impurity->order_new_is Impurity >20% of LLOQ?

Caption: Troubleshooting workflow for this compound analysis.

IS_Purity_Assessment_Workflow Workflow for Assessing Internal Standard Purity cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep_blank Prepare Blank Matrix Sample (No Analyte) spike_is Spike with this compound (Working Concentration) prep_blank->spike_is lcms_analysis Analyze by LC-MS/MS spike_is->lcms_analysis monitor_analyte Monitor Mass Transition of Unlabeled Analyte lcms_analysis->monitor_analyte decision Response of Unlabeled Analyte < 20% of LLOQ Response? monitor_analyte->decision pass Standard is Suitable for Use decision->pass Yes fail Significant Contamination. Consider New Lot of Standard. decision->fail No

Caption: Workflow for assessing internal standard purity.

References

Technical Support Center: Optimizing Diglycolic Acid-d4 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Diglycolic acid-d4 in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and reliable quantification of this compound in your bioanalytical experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the extraction of this compound from plasma.

Protein Precipitation (PPT)

Q1: My recovery of this compound is consistently low after protein precipitation. What are the likely causes and solutions?

Low recovery following PPT can stem from several factors. Co-precipitation of the analyte with plasma proteins is a primary concern for small polar molecules like this compound. Additionally, the choice of precipitation solvent and the solvent-to-plasma ratio are critical.[1][2]

Troubleshooting Steps:

  • Optimize the Precipitation Solvent: While acetonitrile (B52724) is a common choice, a mixture of organic solvents might improve recovery.[1] Consider testing different ratios of acetonitrile and methanol (B129727) (e.g., 1:1 v/v). For some polar compounds, acetone (B3395972) has also been shown to be effective.

  • Adjust the Solvent-to-Plasma Ratio: A higher solvent-to-plasma ratio (e.g., 4:1 or 5:1) can lead to more efficient protein removal and may reduce the co-precipitation of this compound.[3] However, be mindful that this will also dilute your sample.

  • Control Temperature: Perform the precipitation at low temperatures (e.g., on ice or at 4°C) to enhance protein precipitation and minimize the risk of analyte degradation.[4]

  • Ensure Thorough Mixing and Incubation: Vortex the sample vigorously after adding the solvent and allow for a sufficient incubation period (e.g., 20 minutes at -20°C) to ensure complete protein precipitation.[4]

Q2: I'm observing high variability in my recovery results between samples. How can I improve precision?

High variability often points to inconsistencies in the execution of the PPT protocol.

Troubleshooting Steps:

  • Standardize Pipetting and Mixing: Ensure accurate and consistent pipetting of both plasma and the precipitation solvent. Use a vortex mixer for a standardized duration for all samples.

  • Consistent Incubation: Maintain a consistent incubation time and temperature for all samples before centrifugation.

  • Careful Supernatant Collection: When collecting the supernatant, be careful not to disturb the protein pellet. Aspirate the supernatant from the center of the tube, leaving a small amount behind to avoid aspirating any precipitated protein.

Liquid-Liquid Extraction (LLE)

Q1: What is the most critical parameter for optimizing the LLE recovery of the acidic this compound?

The pH of the aqueous plasma sample is the most critical parameter for the efficient extraction of acidic compounds like this compound.[5][6]

Troubleshooting Steps:

  • pH Adjustment: To ensure this compound is in its neutral, non-ionized form, which is more soluble in organic solvents, the pH of the plasma sample should be adjusted to be at least 2 pH units below its pKa. Acidifying the sample with a small volume of a suitable acid (e.g., formic acid or hydrochloric acid) is crucial.[5][7]

  • Choice of Organic Solvent: The polarity of the extraction solvent is key. For a polar compound like this compound, a more polar, water-immiscible solvent is generally preferred. Ethyl acetate (B1210297) is a common choice for extracting organic acids.[8] Consider testing different solvents or solvent mixtures (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isopropanol) to find the optimal one for your analyte.[9]

  • Solvent-to-Aqueous Ratio: Increasing the volume of the organic solvent relative to the plasma sample can improve recovery.[5]

  • Back Extraction for Cleaner Samples: To improve the purity of the extract, a back-extraction step can be performed. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase with a high pH, which will ionize the this compound, making it water-soluble again and leaving non-acidic impurities in the organic phase. The pH of this new aqueous phase can then be lowered again for a final extraction into a fresh organic solvent.[5]

Solid-Phase Extraction (SPE)

Q1: How do I select the appropriate SPE sorbent and elution solvent for this compound?

For an acidic and polar compound like this compound, the choice of sorbent and elution solvent is critical for achieving high and reproducible recovery.

Sorbent Selection:

  • Ion-Exchange Sorbents: A weak anion exchange (WAX) sorbent is a suitable choice for retaining acidic compounds.[10][11] The sorbent will be positively charged and will retain the negatively charged (ionized) this compound.

  • Polymeric Sorbents: Reversed-phase polymeric sorbents, such as those based on styrene-divinylbenzene, can also be effective for retaining polar compounds from aqueous matrices.[12]

  • Mixed-Mode Sorbents: A mixed-mode sorbent with both reversed-phase and anion-exchange properties can provide high selectivity for acidic compounds in complex matrices like plasma.[13]

Elution Solvent Optimization:

  • For Ion-Exchange Sorbents: Elution is typically achieved by using a solvent that neutralizes the charge of the analyte or the sorbent. A common approach is to use a mobile phase containing a small percentage of a weak acid (e.g., formic acid or acetic acid) in an organic solvent (e.g., methanol or acetonitrile).

  • For Reversed-Phase Polymeric Sorbents: Elution is achieved by using a stronger, less polar organic solvent than the one used for washing.

Q2: My recovery from the SPE column is low and inconsistent. What are the common pitfalls?

Low and variable SPE recovery can be due to several factors in the SPE workflow.

Troubleshooting Steps:

  • Sample Pre-treatment: Ensure the plasma sample is properly pre-treated before loading onto the SPE column. This usually involves protein precipitation followed by pH adjustment of the supernatant to ensure the analyte is in the correct ionic state for retention on the chosen sorbent.

  • Column Conditioning and Equilibration: Proper conditioning of the SPE sorbent with an organic solvent followed by equilibration with an aqueous solution is crucial for consistent analyte retention. Ensure the sorbent bed does not dry out before sample loading.

  • Sample Loading Flow Rate: A slow and consistent flow rate during sample loading allows for sufficient interaction between the analyte and the sorbent, maximizing retention.

  • Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.

  • Elution Step: Ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent. Using a sufficient volume of the elution solvent is also important. A second elution step might improve recovery.[2]

Quantitative Data Summary

The following tables provide representative recovery data for this compound from plasma using different extraction methods. Please note that these are illustrative values, and actual recoveries may vary depending on the specific experimental conditions and instrumentation.

Table 1: Protein Precipitation (PPT) Recovery of this compound

Precipitation SolventSolvent-to-Plasma RatioMean Recovery (%)% RSD
Acetonitrile3:17512
Acetonitrile5:1858
Methanol3:16815
Acetonitrile/Methanol (1:1)4:1829

Table 2: Liquid-Liquid Extraction (LLE) Recovery of this compound

Extraction SolventPlasma pHMean Recovery (%)% RSD
Ethyl Acetate2.0887
Methyl Tert-Butyl Ether2.0858
Dichloromethane2.07011
Ethyl Acetate4.06514

Table 3: Solid-Phase Extraction (SPE) Recovery of this compound

SPE Sorbent TypeElution SolventMean Recovery (%)% RSD
Weak Anion Exchange (WAX)5% Formic Acid in Methanol925
Polymeric Reversed-PhaseAcetonitrile876
Mixed-Mode (RP/WAX)5% Acetic Acid in Acetonitrile954

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound).

  • Add 400 µL of ice-cold acetonitrile (or other optimized precipitation solvent).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.[4]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization).

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma into a glass tube.

  • Add 10 µL of the internal standard working solution.

  • Add 10 µL of 1M HCl to acidify the sample to a pH of approximately 2.

  • Add 500 µL of ethyl acetate (or other optimized extraction solvent).

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis or proceed to derivatization.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Perform protein precipitation as described in Protocol 1 (steps 1-6).

    • Take the supernatant and add 10 µL of 1M HCl to adjust the pH to approximately 2.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis or proceed to derivatization.

Protocol 4: Derivatization of this compound

Derivatization is often necessary for dicarboxylic acids to improve their chromatographic retention and detection sensitivity in LC-MS.

  • Ensure the extracted sample is completely dry.

  • Reconstitute the residue in 50 µL of a derivatization reagent mixture. A common reagent for carboxylic acids is 3-nitrophenylhydrazine (B1228671) (3-NPH) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling agent in a suitable solvent like a water/acetonitrile/pyridine mixture.

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 30-60 minutes).

  • After incubation, quench the reaction if necessary (e.g., by adding a small volume of formic acid).

  • The derivatized sample is then ready for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_PPT start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Cold Organic Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex Vigorously add_solvent->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis or Further Processing collect_supernatant->analysis

Protein Precipitation (PPT) Workflow.

Experimental_Workflow_LLE start Start: Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (pH < pKa-2) add_is->acidify add_solvent Add Immiscible Organic Solvent acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Experimental_Workflow_SPE cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction ppt Protein Precipitation adjust_ph Adjust pH of Supernatant ppt->adjust_ph condition Condition SPE Cartridge adjust_ph->condition load Load Sample condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute dry_reconstitute Dry-down and Reconstitute elute->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis Derivatization_Workflow start Start: Dried Extract add_reagent Add Derivatization Reagent Mixture start->add_reagent incubate Incubate (Heat) add_reagent->incubate quench Quench Reaction (if necessary) incubate->quench analysis LC-MS/MS Analysis quench->analysis Troubleshooting_Logic start Low Recovery of This compound? extraction_method Which Extraction Method? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT lle Liquid-Liquid Extraction extraction_method->lle LLE spe Solid-Phase Extraction extraction_method->spe SPE ppt_q1 Check Solvent & Ratio ppt->ppt_q1 ppt_q2 Check Temperature & Incubation ppt->ppt_q2 ppt_q3 Ensure Consistent Technique ppt->ppt_q3 lle_q1 Verify pH is Acidic lle->lle_q1 lle_q2 Optimize Organic Solvent lle->lle_q2 lle_q3 Increase Solvent Volume lle->lle_q3 spe_q1 Correct Sorbent? spe->spe_q1 spe_q2 Proper Conditioning? spe->spe_q2 spe_q3 Optimize Wash/Elution? spe->spe_q3

References

Technical Support Center: Diglycolic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diglycolic acid-d4 (DGA-d4) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis of DGA-d4, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Diglycolic acid (DGA). It is the ideal internal standard for the quantification of DGA in various samples.[1][2][3] Because DGA-d4 is chemically and physically almost identical to the non-labeled DGA, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][4] This allows it to accurately compensate for variations in sample preparation, matrix effects, and instrument response, leading to more precise and accurate quantification.[1][3][5]

Q2: What are the primary challenges in quantifying this compound?

A2: The main challenges in DGA-d4 quantification, especially in complex biological or food matrices, include:

  • Matrix Effects: Interference from other components in the sample that can suppress or enhance the ionization of DGA-d4 and the target analyte, leading to inaccurate results.[1][6]

  • Isobaric Interference: The presence of other compounds with the same mass-to-charge ratio as DGA-d4 or DGA, which can be difficult to distinguish without high-resolution chromatography.[7][8]

  • Suboptimal Sample Preparation: Inefficient extraction of DGA from the sample matrix can lead to low recovery and variability.[3]

  • System Contamination: Carryover from previous samples or contamination from solvents and labware can introduce interfering peaks and raise the background noise.[3]

Q3: Which analytical technique is most suitable for this compound quantification?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying Diglycolic acid.[9][10] It combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for detecting low concentrations of DGA in complex samples.[9][11]

Troubleshooting Guides

Issue 1: Inconsistent or Low Internal Standard (this compound) Response

Symptoms:

  • The peak area of DGA-d4 varies significantly between samples prepared in the same way.

  • The signal for DGA-d4 is consistently lower than anticipated.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Variable Matrix Effects Different samples can have varying levels of interfering substances causing ion suppression or enhancement.[1][3] To address this, improve the sample cleanup procedure. Consider using Solid-Phase Extraction (SPE), specifically with a weak anion exchange cartridge, for more complex matrices.[9][10]
Pipetting/Dilution Errors Inaccuracies in adding the DGA-d4 spiking solution will lead to variable responses.[3] Verify the calibration of all pipettes. Prepare fresh internal standard stock and spiking solutions.
Degradation of DGA-d4 Improper storage can lead to the degradation of the internal standard. Ensure DGA-d4 is stored at the recommended temperature (typically -20°C) and protect it from repeated freeze-thaw cycles.[3][12]
Ion Source Saturation High concentrations of co-eluting matrix components can saturate the ion source.[3] Dilute the sample or enhance the sample cleanup method to reduce the concentration of interfering compounds.
Issue 2: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • Broad, tailing, or split peaks for DGA and/or DGA-d4.

  • The retention time for DGA-d4 shifts between injections.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Matrix-Induced Retention Time Shift Significant shifts in retention time can be a result of the matrix effect.[1] Enhance chromatographic separation to better resolve the analyte from matrix components.
Column Degradation Inadequate sample cleanup can lead to the accumulation of matrix components on the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column.
Mobile Phase Issues Incorrect mobile phase composition or degradation can affect peak shape. Prepare fresh mobile phase and ensure proper degassing.
Issue 3: High Background Noise or Ghost Peaks

Symptoms:

  • Elevated baseline noise in the chromatogram.

  • Appearance of unexpected peaks (ghost peaks) in blank injections.

Potential Causes and Solutions:

Potential Cause Recommended Solution
System Contamination Contaminants can build up in the LC system.[3] Flush the entire system with a series of strong and weak solvents. Clean the mass spectrometer's ion source according to the manufacturer's guidelines.
Carryover Analyte from a highly concentrated sample may be retained in the system and elute in later runs.[3] Optimize the injector wash procedure, using a wash solvent that is stronger than the mobile phase.
Contaminated Solvents or Reagents Impurities in solvents or reagents can introduce background noise. Use high-purity, LC-MS grade solvents and reagents.

Experimental Protocols

Protocol 1: Sample Preparation for Diglycolic Acid Analysis

This protocol is adapted from a method for analyzing DGA in food packaging and related products.[9]

Materials:

  • Homogenized sample

  • Methanol/water (1:1, v/v)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • 0.22 µm syringe filter

  • Weak anion exchange SPE cartridge (for complex matrices)[9][10]

Procedure:

  • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.[9]

  • Add 10 mL of methanol/water (1:1, v/v).[9]

  • Spike the sample with the this compound internal standard solution.

  • Vortex for 1 minute to ensure thorough mixing.[9]

  • Sonicate for 30 minutes in a water bath.[9]

  • Centrifuge at 5000 rpm for 10 minutes.[9]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

  • For complex matrices, a weak anion exchange solid-phase extraction (SPE) cleanup may be necessary.[10]

Protocol 2: LC-MS/MS Parameters for Diglycolic Acid Quantification

The following are typical starting parameters for an LC-MS/MS method for DGA analysis. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography Parameters:

Parameter Typical Setting
LC System Agilent 1290 Infinity II or equivalent[13]
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.9 µm)[13]
Column Temperature 50 °C[13]
Mobile Phase A 0.1% Formic acid in Water[11][13]
Mobile Phase B Acetonitrile or Methanol/Acetonitrile (1:1, v/v)[11][13]
Flow Rate 0.4 - 0.65 mL/min[9][13]
Injection Volume 5 - 10 µL[9][13]
Gradient A typical gradient starts with a low percentage of mobile phase B, increases to elute the analyte, and then re-equilibrates.[9]

Mass Spectrometry Parameters:

Parameter Typical Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)[9]
Ionization Mode Electrospray Ionization (ESI) in negative mode[9]
Detection Mode Multiple Reaction Monitoring (MRM)[9]

Note: Specific MRM transitions for Diglycolic acid and this compound need to be optimized on your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Homogenized Sample spike 2. Spike with DGA-d4 sample->spike extract 3. Methanol/Water Extraction spike->extract cleanup 4. Centrifuge & Filter (Optional SPE) extract->cleanup lc 5. LC Separation cleanup->lc ms 6. MS/MS Detection lc->ms integrate 7. Peak Integration ms->integrate quantify 8. Quantification integrate->quantify

Caption: A typical experimental workflow for the quantification of Diglycolic acid using DGA-d4.

troubleshooting_workflow start Inconsistent DGA-d4 Signal? cause1 Variable Matrix Effects? start->cause1 Yes cause2 Pipetting Error? start->cause2 No sol1 Improve Sample Cleanup (e.g., use SPE) cause1->sol1 Yes cause1->cause2 No end Problem Resolved sol1->end sol2 Verify Pipette Calibration & Prepare Fresh Standards cause2->sol2 Yes cause3 IS Degradation? cause2->cause3 No sol2->end sol3 Check Storage Conditions & Use Fresh Aliquot cause3->sol3 Yes sol3->end

Caption: A troubleshooting decision tree for inconsistent this compound signal.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Diglycolic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of small molecules, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of Diglycolic acid-d4, a stable isotope-labeled (SIL) internal standard, with a structurally analogous non-deuterated alternative for the quantitative analysis of Diglycolic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Diglycolic acid is a metabolite of diethylene glycol and a potential impurity in certain pharmaceutical excipients, making its accurate quantification crucial in toxicological and quality control settings.[1][2] The use of an internal standard is indispensable in LC-MS/MS analysis to compensate for variations that can occur during sample preparation and analysis.

The Unrivaled Advantages of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[3] By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these compounds are chemically identical to the analyte of interest but have a different mass. This unique characteristic allows them to be distinguished by the mass spectrometer while exhibiting nearly identical behavior to the analyte during sample extraction, chromatography, and ionization. This co-elution and similar physicochemical properties ensure the most accurate correction for potential analytical variability, including matrix effects.

Performance Showdown: this compound vs. A Non-Deuterated Alternative

To illustrate the superior performance of a SIL internal standard, this guide compares this compound with a hypothetical, yet plausible, non-deuterated alternative: 3,3'-Thiodipropionic acid . This compound is chosen for its structural similarity to Diglycolic acid (both are dicarboxylic acids) and its distinct mass, ensuring it does not interfere with the analyte or the SIL internal standard.

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of Diglycolic acid using these two internal standards. The data presented is based on established principles of analytical method validation.[4]

Performance ParameterThis compound (SIL IS)3,3'-Thiodipropionic acid (Non-SIL IS)Rationale
Accuracy High (typically 95-105%)Moderate to High (potentially 90-110%)This compound co-elutes and experiences the same matrix effects as the analyte, providing more accurate correction.
Precision (%RSD) Excellent (typically <5%)Good (typically <15%)The SIL IS more effectively compensates for variations in sample preparation and instrument response.
Matrix Effect Effectively minimizedPotential for differential matrix effectsAs a structural analog, 3,3'-Thiodipropionic acid may not experience the exact same ion suppression or enhancement as Diglycolic acid.
Recovery Consistent and effectively correctedMay exhibit different extraction recoveryMinor differences in polarity and structure can lead to variations in extraction efficiency between the analyte and a non-SIL IS.
Linearity (r²) ≥ 0.99≥ 0.99Both should provide a linear response, but the use of a SIL IS can improve the consistency of the calibration curve.
Limit of Quantification (LOQ) Potentially lowerMay be higherImproved signal-to-noise ratio due to more effective normalization by the SIL IS can lead to lower detection limits.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of Diglycolic acid in a biological matrix (e.g., plasma or urine) using LC-MS/MS with either this compound or an alternative internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (plasma or urine), add 20 µL of the internal standard working solution (either this compound or 3,3'-Thiodipropionic acid in methanol).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Diglycolic acid from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Diglycolic acid: Precursor ion [M-H]⁻ → Product ion

      • This compound: Precursor ion [M-H]⁻ → Product ion

      • 3,3'-Thiodipropionic acid: Precursor ion [M-H]⁻ → Product ion

Note: Specific MRM transitions and collision energies would need to be optimized experimentally.

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of an analytical method using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Diglycolic acid analysis.

validation_parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity LOQ Limit of Quantification MethodValidation->LOQ Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

For the accurate and precise quantification of Diglycolic acid, the use of its stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for variations, leading to highly reliable and reproducible data. While a non-deuterated structural analog can be a more cost-effective alternative, it is more susceptible to inaccuracies arising from differential matrix effects and extraction recovery. Therefore, for regulatory submissions, clinical studies, and any research demanding the highest level of data integrity, this compound is the recommended internal standard.

References

The Gold Standard for Quantitation: A Comparative Guide to Diglycolic Acid-d4 and ¹³C-Diglycolic Acid as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. In the realm of mass spectrometry-based assays, stable isotope-labeled internal standards are the undisputed gold standard. This guide provides an objective, data-driven comparison of two such standards for the analysis of diglycolic acid: Diglycolic acid-d4 and ¹³C-Diglycolic acid.

Diglycolic acid is a metabolite of diethylene glycol, a compound that has been implicated in mass poisonings, making its accurate quantification in biological matrices crucial for toxicological and clinical investigations.[1] Furthermore, it is a known byproduct in the synthesis of carboxymethyl cellulose (B213188) (CMC), a common food additive, necessitating reliable analytical methods for its detection in food products.[2]

Stable isotope dilution mass spectrometry (IDMS) is the preferred method for such analyses, and it relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[3] This internal standard (IS) experiences the same sample processing and analytical variations as the endogenous analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and procedural losses.[3]

Head-to-Head Performance: Deuterium (B1214612) (d4) vs. Carbon-13 (¹³C) Labeling

The primary distinction between this compound and ¹³C-Diglycolic acid lies in the isotope used for labeling. In this compound, four hydrogen atoms are replaced with their heavier isotope, deuterium (²H). In ¹³C-Diglycolic acid, a portion of the carbon-12 atoms are substituted with the heavier, non-radioactive carbon-13 isotope (¹³C). This seemingly subtle difference has significant implications for analytical performance.

Key Performance Parameters
Parameter This compound ¹³C-Diglycolic acid Rationale
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier).[4]Near-perfect co-elution with the native analyte.[4]The larger relative mass difference between deuterium and hydrogen can lead to an "isotope effect," altering the physicochemical properties enough to affect chromatographic separation. The mass difference between ¹³C and ¹²C is smaller, resulting in virtually identical chromatographic behavior.[4][5]
Correction for Matrix Effects Good, but can be compromised by chromatographic shifts, especially in complex matrices.[6]Excellent, as it experiences the same ionization suppression or enhancement as the analyte due to co-elution.[4]Matrix effects, which are variations in ionization efficiency due to co-eluting sample components, are a major challenge in LC-MS analysis.[7][8][9] An ideal internal standard must co-elute perfectly to compensate for these effects accurately.[10]
Isotopic Stability Generally stable, but the deuterium label can be prone to back-exchange under certain conditions if not placed on a non-exchangeable position.[6][11]Highly stable, as the ¹³C-label is incorporated into the carbon backbone of the molecule and is not susceptible to exchange.[11][12]The stability of the isotopic label is paramount for accurate quantification. Loss of the label would lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[13]
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[4][6]Demonstrates superior accuracy and precision, leading to more reliable and defensible data.[4]The closer the internal standard mimics the analyte in all aspects of the analysis, the more accurate and precise the final measurement will be.[14]
Cost & Availability Generally more common and less expensive to synthesize.[11][12]Typically more expensive and may have more limited commercial availability.[12]The synthesis of ¹³C-labeled compounds is often more complex than deuteration.[11]

Experimental Protocols

A rigorous evaluation of internal standard performance requires a well-designed experimental protocol. The following outlines a general methodology for the quantification of diglycolic acid in a biological matrix using either this compound or ¹³C-Diglycolic acid as an internal standard.

Sample Preparation (Human Plasma)
  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (either this compound or ¹³C-Diglycolic acid in a suitable solvent like methanol) to each plasma sample to achieve a final concentration of 100 ng/mL.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each sample to precipitate plasma proteins.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating diglycolic acid from other matrix components.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diglycolic Acid: Monitor the specific precursor-to-product ion transition (e.g., m/z 133 -> 89).

      • This compound: Monitor the corresponding shifted transition (e.g., m/z 137 -> 91).

      • ¹³C-Diglycolic acid (assuming 2 ¹³C atoms): Monitor the corresponding shifted transition (e.g., m/z 135 -> 91).

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is often used.

  • Quantification: Determine the concentration of diglycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Extraction & Cleanup Spike->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC Inject MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_d4 Deuterium Labeled cluster_c13 Carbon-13 Labeled IS_Choice Choice of Internal Standard for Diglycolic Acid D4 This compound IS_Choice->D4 C13 ¹³C-Diglycolic acid IS_Choice->C13 D4_Pros Pros: - Lower Cost - More Readily Available D4->D4_Pros D4_Cons Cons: - Potential Chromatographic Shift - Risk of Isotopic Exchange - May Compromise Accuracy D4->D4_Cons C13_Pros Pros: - Co-elutes with Analyte - Superior Accuracy & Precision - High Isotopic Stability C13->C13_Pros C13_Cons Cons: - Higher Cost - Less Common C13->C13_Cons Conclusion Conclusion: ¹³C-Diglycolic acid is the superior choice for high-stakes quantitative assays. D4_Cons->Conclusion C13_Pros->Conclusion

A logical diagram comparing the key characteristics of this compound and ¹³C-Diglycolic acid.

Conclusion

For the highest level of accuracy and precision in the quantitative analysis of diglycolic acid, ¹³C-Diglycolic acid is the unequivocally superior internal standard.[4] Its ability to perfectly co-elute with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust and defensible results.[4][10]

While this compound presents a more cost-effective and readily available option, researchers must be aware of the potential for chromatographic shifts and isotopic instability.[4][6] When using a deuterated standard, thorough method validation is crucial to ensure these potential issues do not compromise the integrity of the data. For applications where data quality is paramount, such as in clinical diagnostics, toxicological investigations, and regulatory submissions, the investment in a ¹³C-labeled internal standard is a scientifically sound decision that yields more reliable and trustworthy data.

References

The Gold Standard in Metabolic Monitoring: A Comparative Guide to Internal Standards for Diglycolic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of metabolites is paramount. Diglycolic acid (DGA), a key biomarker for exposure to diethylene glycol (DEG), requires precise measurement in biological matrices. The gold standard for such quantification is the use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry. While Diglycolic acid-d4 has traditionally been used, a critical evaluation of its performance against superior alternatives is essential for ensuring data integrity and reliability.

This guide provides an objective, data-driven comparison of this compound with its 13C-labeled counterparts and other structurally related SIL internal standards. We will delve into the key performance differences, supported by experimental data, to inform the selection of the most appropriate internal standard for your analytical needs.

Performance Face-Off: Deuterated vs. 13C-Labeled Internal Standards

The fundamental difference between deuterated and 13C-labeled internal standards lies in their physicochemical properties and isotopic stability. While both serve the purpose of correcting for variability during sample preparation and analysis, their performance can differ significantly.

Key Performance Parameters:

  • Chromatographic Co-elution: An ideal internal standard should co-elute perfectly with the unlabeled analyte to experience the same matrix effects. 13C-labeled standards, where the mass difference is distributed within the carbon backbone, exhibit virtually identical chromatographic behavior to the native compound.[1][2] In contrast, deuterated standards like this compound can exhibit a slight chromatographic shift, often eluting earlier in reversed-phase chromatography.[1] This "isotope effect" can lead to differential matrix effects and compromise quantification accuracy.[3]

  • Isotopic Stability: 13C labels are incorporated into the stable carbon skeleton of the molecule and are not susceptible to exchange.[2] Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH and temperature conditions.[4][5] This can lead to a decrease in the internal standard signal and an overestimation of the analyte concentration.[4]

  • Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a major challenge in bioanalysis. Due to their perfect co-elution, 13C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[2]

Quantitative Data Summary

The following table summarizes the performance differences between deuterated and 13C-labeled internal standards for the analysis of small molecules, including dicarboxylic acids like succinic acid, which serves as a close structural analog to diglycolic acid.

Performance ParameterThis compound (Deuterated)13C-Labeled Diglycolic Acid (or analog)Rationale
Chromatographic Shift (ΔtR) Can be significant (e.g., 0.1-0.2 min)Negligible (<0.02 min)C-D bonds are slightly shorter and stronger than C-H bonds, affecting retention.[1]
Isotopic Stability Prone to back-exchange, especially at non-ideal pHHighly stable13C atoms are integrated into the molecular backbone.[2]
Matrix Effect Compensation Less effective due to chromatographic shiftHighly effective due to co-elutionExperiences the same ionization suppression/enhancement as the analyte.[2]
Accuracy (% Bias) Can be higher (e.g., ±15%)Typically lower (e.g., < ±5%)Better correction for analytical variability.
Precision (%RSD) Generally higher (e.g., <15%)Typically lower (e.g., <10%)More consistent correction across samples.

Note: The data presented is a synthesis of typical performance characteristics observed for deuterated vs. 13C-labeled internal standards for small organic acids and may not represent a direct head-to-head comparison for diglycolic acid itself due to limited publicly available data.

Alternative Stable Isotope-Labeled Internal Standards

Beyond a direct 13C-labeled version of diglycolic acid, other commercially available stable isotope-labeled dicarboxylic acids can be considered as suitable internal standards, provided they exhibit similar extraction recovery and chromatographic behavior.

  • Succinic acid-13C4: A four-carbon dicarboxylic acid that is structurally similar to diglycolic acid. Its 13C labeling ensures excellent co-elution and isotopic stability.

  • Glutamic acid-15N: While an amino acid, its dicarboxylic acid structure makes it a potential candidate. 15N labeling also provides high isotopic stability.

The choice of a structurally similar internal standard should always be validated to ensure it adequately mimics the behavior of the analyte of interest.

Experimental Protocols

Herein, we provide a detailed methodology for the quantification of diglycolic acid in human urine using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or a 13C-labeled alternative.

Sample Preparation:
  • Thaw and Centrifuge: Thaw frozen human urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Aliquoting: Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 13C-Diglycolic acid in water) to each urine sample.

  • Dilution and Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for polar analytes (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate diglycolic acid from other matrix components (e.g., 2% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Diglycolic Acid: Precursor ion (m/z 133.0) → Product ion (e.g., m/z 89.0)

    • 13C-Diglycolic Acid (assuming 13C4): Precursor ion (m/z 137.0) → Product ion (e.g., m/z 92.0)

    • This compound: Precursor ion (m/z 137.0) → Product ion (e.g., m/z 92.0)

(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the metabolic context of diglycolic acid, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample add_is Spike with Internal Standard urine_sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 evaporation Evaporation centrifugation1->evaporation reconstitution Reconstitution evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 lc_separation LC Separation centrifugation2->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio Calculation peak_integration->ratio_calculation quantification Quantification via Calibration Curve ratio_calculation->quantification metabolic_pathway DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic acid (HEAA) DEG->HEAA Metabolism DGA Diglycolic Acid (DGA) DEG->DGA Metabolism Toxicity Renal and Hepatic Toxicity DGA->Toxicity

References

Cross-Validation of Diglycolic Acid-d4: A Comparative Guide to Alternative Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within drug development and toxicology, the use of a reliable internal standard is paramount for accurate and precise results. Diglycolic acid-d4, a deuterium-labeled analog of Diglycolic acid, serves as a robust internal standard. This guide provides an objective comparison of this compound with a viable alternative standard, Thiodiglycolic acid, and its deuterated form. The information is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate standard for their analytical needs.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical methodologies to correct for the variability inherent in sample preparation and analysis. By introducing a known quantity of a compound that is chemically and physically similar to the analyte, variations arising from extraction efficiency, matrix effects, and instrument response can be normalized. This normalization significantly improves the accuracy and precision of the quantification.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard." In these standards, one or more atoms of the analyte are replaced with a stable heavy isotope (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound with nearly identical physicochemical properties to the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by mass spectrometry.

However, in situations where a SIL internal standard is not available or economically feasible, a structural analog can be a suitable alternative. A structural analog is a compound with a close chemical structure to the analyte. This guide will compare the performance of this compound against Thiodiglycolic acid, a structural analog, and Thiothis compound.

Comparative Performance: this compound vs. Alternative Standards

The choice of an internal standard can significantly impact the performance of an analytical method. The following table summarizes the expected performance characteristics when using this compound (a SIL-IS) versus Thiodiglycolic acid (a structural analog internal standard, SA-IS).

Performance ParameterThis compound (SIL-IS)Thiodiglycolic acid (SA-IS)Justification
Linearity (R²) > 0.998> 0.995SIL-IS more effectively corrects for variability across the concentration range.
Precision (%RSD) < 5%< 10%The near-identical chemical behavior of SIL-IS leads to lower variability in replicate measurements.
Accuracy (%Bias) ± 5%± 10%SIL-IS provides more accurate correction for analyte loss during sample preparation and matrix effects.
Limit of Detection (LOD) LowerHigherImproved signal-to-noise ratio with SIL-IS due to more consistent recovery and ionization.
Matrix Effect MinimalModerateThe SIL-IS co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte, providing superior correction.
Recovery Consistent with AnalyteMay Differ from AnalyteMinor differences in physicochemical properties of the SA-IS can lead to different extraction efficiencies compared to the analyte.

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of Diglycolic acid using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is often preferred for its high sensitivity and specificity, and it does not typically require derivatization of the analyte.

1. Sample Preparation:

  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound or Thiodiglycolic acid/Thiothis compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Diglycolic acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 89.0

    • This compound: Precursor ion (m/z) 137.0 -> Product ion (m/z) 91.0

    • Thiodiglycolic acid: Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0

    • Thiothis compound: Precursor ion (m/z) 153.0 -> Product ion (m/z) 107.0

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of the carboxylic acids.

1. Sample Preparation and Derivatization:

  • Perform the same initial sample preparation steps as for the LC-MS/MS method (protein precipitation and evaporation).

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex and heat at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized forms of the analytes and internal standards.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical framework of the cross-validation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or Alternative) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (LC-MS) or Derivatization (GC-MS) Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS LC-MS/MS Path GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path Quantification Quantification (Peak Area Ratio) LC_MS_MS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

A simplified workflow for the analysis of Diglycolic acid.

Cross_Validation_Logic cluster_standards Internal Standards cluster_validation Validation Parameters cluster_comparison Comparative Assessment DGA_d4 This compound (SIL-IS) Linearity Linearity DGA_d4->Linearity Precision Precision DGA_d4->Precision Accuracy Accuracy DGA_d4->Accuracy LOD Limit of Detection DGA_d4->LOD Matrix_Effect Matrix Effect DGA_d4->Matrix_Effect TGA Thiodiglycolic acid (SA-IS) TGA->Linearity TGA->Precision TGA->Accuracy TGA->LOD TGA->Matrix_Effect Performance Performance Comparison Linearity->Performance Precision->Performance Accuracy->Performance LOD->Performance Matrix_Effect->Performance

Logical flow of the cross-validation process.

Conclusion

Assessing the Purity of Diglycolic Acid-d4: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the chemical and isotopic purity of these reagents is paramount for data integrity and experimental reproducibility. Diglycolic acid-d4 (DGA-d4), a deuterated analogue of diglycolic acid, is increasingly used in metabolic research and as an internal standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of DGA-d4, complete with experimental protocols and data interpretation.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in determining chemical and isotopic purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes the typical performance of each technique in assessing the purity of this compound. The data presented is illustrative and may vary based on the specific instrumentation and experimental conditions.

Analytical TechniqueParameter MeasuredTypical Purity SpecificationLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesLimitations
HPLC (UV Detector) Chemical Purity> 98%~0.01%~0.03%High precision and accuracy for quantifying non-volatile impurities.Does not provide information on isotopic purity.
LC-MS/MS Chemical & Isotopic Purity> 98% (Chemical)pg-ng/mLng/mLHigh sensitivity and selectivity; can identify and quantify both chemical and isotopic impurities.Matrix effects can influence quantification.
¹H NMR Chemical Purity & Deuteration Site> 98% (Chemical)~0.1%~0.3%Provides structural confirmation and site of deuteration.Lower sensitivity compared to MS; signal overlap can be an issue.
²H NMR Isotopic Purity> 98 atom % D--Direct detection and quantification of deuterium.Lower sensitivity than ¹H NMR.
High-Resolution MS Isotopic Distribution> 99% d4--Accurate mass measurement to determine the distribution of isotopologues.Does not differentiate between isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Objective: To determine the isotopic purity and identify any isotopic variants of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Reagents:

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a mixture of methanol and water.

  • LC Conditions: Use a similar reversed-phase separation as described for HPLC to separate the analyte from potential interferences.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for the deuterated (d4), partially deuterated (d1-d3), and non-deuterated (d0) forms of diglycolic acid.

      • d0-Diglycolic acid: m/z 133 -> 89

      • d4-Diglycolic acid: m/z 137 -> 93

  • Data Analysis: The isotopic purity is determined by comparing the peak area of the d4-isotopologue to the sum of the peak areas of all monitored isotopologues.

Quantitative ¹H NMR (qNMR) for Chemical Purity

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard and dissolve them in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte (if any residual protons are present or from the non-deuterated portion) with the integral of a known proton signal from the internal standard. The absence of signals at the deuteration sites confirms the isotopic labeling.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms LC-MS/MS Analysis cluster_nmr qNMR Analysis start Weigh DGA-d4 dissolve Dissolve in Solvent start->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject ms_inject Inject into LC-MS/MS dissolve->ms_inject nmr_prep Add Internal Standard dissolve->nmr_prep hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_result Chemical Purity (%) hplc_detect->hplc_result ms_separate Chromatographic Separation ms_inject->ms_separate ms_ionize Electrospray Ionization ms_separate->ms_ionize ms_detect Mass Analysis (MRM) ms_ionize->ms_detect ms_result Isotopic Purity (%) ms_detect->ms_result nmr_acquire Acquire ¹H NMR Spectrum nmr_prep->nmr_acquire nmr_integrate Integrate Signals nmr_acquire->nmr_integrate nmr_result Absolute Purity (%) nmr_integrate->nmr_result

Caption: Workflow for Purity Assessment of this compound.

Signaling Pathway

While Diglycolic acid itself is primarily known as a metabolite of diethylene glycol and is studied for its toxicity, its direct involvement in specific signaling pathways is not as well-characterized as endogenous molecules. However, its structural similarity to other dicarboxylic acids suggests potential interactions with metabolic pathways. The following diagram illustrates a generalized metabolic context.

cluster_ingestion Exposure cluster_metabolism Metabolism cluster_toxicity Toxic Effects DEG Diethylene Glycol ADH Alcohol Dehydrogenase DEG->ADH HEGA 2-Hydroxyethoxyacetic Acid ADH->HEGA ALDH Aldehyde Dehydrogenase DGA Diglycolic Acid ALDH->DGA HEGA->ALDH Mito Mitochondrial Dysfunction DGA->Mito DGA_d4 This compound (Tracer) DGA_d4->Mito Tracer for Metabolic Studies Renal Renal Toxicity Mito->Renal

Caption: Metabolic Fate of Diethylene Glycol and Role of DGA-d4.

By employing a combination of these analytical techniques, researchers can confidently ascertain the chemical and isotopic purity of this compound, ensuring the reliability and accuracy of their experimental outcomes. The choice of method will depend on the specific requirements of the study and the instrumentation available. For comprehensive characterization, a multi-technique approach is highly recommended.

A Researcher's Guide to the Isotopic Enrichment Verification of Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Diglycolic acid-d4, the precise determination of its isotopic enrichment is crucial for the integrity and accuracy of experimental outcomes. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the detailed experimental protocols for each method, present a comparative analysis of their performance, and offer supporting data to aid in methodological selection and implementation.

Comparative Analysis of Analytical Techniques

The two principal methods for verifying the isotopic enrichment of deuterated compounds like this compound are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Each technique operates on different fundamental principles, offering distinct advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio (m/z).Detection of the nuclear spin properties of atomic nuclei within a magnetic field.
Information Provided Provides the distribution of isotopologues (molecules differing in the number of isotopic substitutions).[1]Provides information on the specific position of the isotopic label within the molecule (isotopomers).[2]
Sensitivity Generally higher, especially when coupled with chromatographic methods (GC-MS, LC-MS).[1]Lower sensitivity, typically requiring a larger sample size.
Sample Requirement Low (microgram to nanogram range).[1]Higher (milligram range).
Throughput High, particularly with the use of autosamplers and rapid chromatographic techniques.Lower, due to the longer acquisition times needed for signal averaging.
Accuracy & Precision High accuracy and precision are achievable, and the technique can be readily standardized.Quantitative accuracy can be influenced by factors such as nuclear relaxation times.
Structural Information Limited to the overall mass distribution; does not provide direct information on the location of the isotopic labels.Provides detailed structural information, confirming the specific sites of deuteration.[2]

Experimental Protocols

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique that provides data on the distribution of isotopologues. For a compound like this compound, this allows for the quantification of the d4 species relative to other isotopic forms (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS) is particularly well-suited for this analysis due to its ability to resolve closely spaced isotopic peaks.[1]

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase for LC-MS analysis or a suitable volatile solvent for direct infusion.

b. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the elution of Diglycolic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Full scan from m/z 130-145 to observe the isotopic cluster of the [M-H]⁻ ion.

    • Data Analysis: The isotopic enrichment is calculated from the relative abundance of the ion signals corresponding to the different isotopologues.

c. Expected Data:

For Diglycolic acid (C₄H₆O₅), the monoisotopic mass of the unlabeled [M-H]⁻ ion is approximately 133.0142 g/mol . For the d4 variant, the expected monoisotopic mass of the [M-H]⁻ ion is approximately 137.0393 g/mol . The mass spectrum will show a distribution of peaks corresponding to d0, d1, d2, d3, and d4 species. The isotopic purity is determined by the relative intensity of the d4 peak compared to the sum of all isotopic peaks. A commercially available standard for Diglycolic-2,2,2′,2′-d₄ acid indicates an isotopic purity of 98 atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

NMR spectroscopy provides detailed structural information, confirming the location of the deuterium (B1214612) labels. Both ¹H and ²H NMR can be utilized for this purpose.[2]

a. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

  • Transfer the solution to an NMR tube.

b. NMR Spectroscopic Parameters:

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The isotopic enrichment is determined by comparing the integral of the residual proton signal at the deuterated position (the -CH₂- groups) with the integral of a non-deuterated, internal standard or a signal from a known impurity. A significant reduction in the integral of the -CH₂- signal relative to a reference signal indicates high deuteration.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the labeled positions confirms deuteration. The integral of this deuterium signal can be compared to an internal standard for quantification.

Visualizing the Experimental Workflow

experimental_workflow start ms_prep ms_prep start->ms_prep Start MS nmr_prep nmr_prep start->nmr_prep Start NMR

Caption: Workflow for Isotopic Enrichment Verification.

Logical Relationship of Analytical Outcomes

analytical_outcomes cluster_techniques Analytical Techniques cluster_information Information Obtained diglycolic_d4 This compound Sample ms Mass Spectrometry diglycolic_d4->ms nmr NMR Spectroscopy diglycolic_d4->nmr isotopologues Isotopologue Distribution (d0, d1, d2, d3, d4) ms->isotopologues position Positional Confirmation of Deuterium Labels nmr->position enrichment Verified Isotopic Enrichment isotopologues->enrichment position->enrichment

Caption: Relationship of Analytical Techniques and Data.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Diglycolic Acid in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of deuterated and non-deuterated diglycolic acid for use in various research assays. While direct comparative experimental data for deuterated diglycolic acid is limited, this document leverages the well-established principles of the kinetic isotope effect (KIE) and findings from studies on other deuterated compounds to project the likely advantages of using deuterated diglycolic acid.

Introduction to Diglycolic Acid and the Role of Deuteration

Diglycolic acid (DGA) is a dicarboxylic acid that has garnered significant attention in the scientific community, primarily due to its role as the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in numerous mass poisonings.[1][2] Understanding the metabolic fate and toxicological profile of DGA is crucial for toxicology studies and in the development of potential antidotes.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in drug discovery and metabolic research.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes. This phenomenon, known as the kinetic isotope effect, can significantly alter the pharmacokinetic and toxicological properties of a molecule.

Comparative Physicochemical and Metabolic Properties

The primary distinction between deuterated and non-deuterated diglycolic acid lies in their metabolic stability. The C-H bonds in non-deuterated diglycolic acid are susceptible to enzymatic oxidation, a key step in its metabolism and subsequent toxicity. By replacing these hydrogen atoms with deuterium, the metabolic breakdown of diglycolic acid is expected to be significantly retarded.

Table 1: Projected Comparison of Physicochemical and Metabolic Properties

PropertyNon-Deuterated Diglycolic AcidDeuterated Diglycolic Acid (Projected)Rationale for Projected Difference
Molecular Formula C₄H₆O₅C₄HₓDᵧO₅ (x+y=6)Replacement of hydrogen with deuterium.
Molecular Weight 134.09 g/mol >134.09 g/mol Deuterium is heavier than hydrogen.
Metabolic Stability LowerHigherKinetic Isotope Effect slows enzymatic C-D bond cleavage.[3]
Rate of Metabolism FasterSlowerSlower enzymatic processing due to stronger C-D bonds.
Biological Half-life (t½) ShorterLongerReduced rate of metabolic clearance.
Toxicity Higher (at equivalent doses)Lower (projected)Slower formation of downstream toxic metabolites and reduced accumulation in target organs.

Applications in Research Assays

The distinct properties of deuterated diglycolic acid open up new possibilities for its application in research, particularly in toxicology and analytical chemistry.

In Vitro Toxicity Assays

Non-deuterated diglycolic acid is known to induce necrosis in human proximal tubule cells at concentrations above 25 mmol/L.[1][4] It exerts its toxicity by causing mitochondrial dysfunction.[5]

Projected Application of Deuterated Diglycolic Acid:

By comparing the toxicity of deuterated and non-deuterated diglycolic acid in cell-based assays, researchers can directly quantify the contribution of metabolism to its cytotoxic effects. A reduced toxicity profile for the deuterated form would provide strong evidence that metabolic activation is a key event in diglycolic acid-induced cell death.

Table 2: Quantitative Data on Non-Deuterated Diglycolic Acid Toxicity in In Vitro Assays

AssayCell TypeEndpointToxic Concentration
Necrosis AssayHuman Proximal Tubule (HPT) CellsCell Death> 25 mmol/L[1][4]
Mitochondrial Respiration AssayIsolated Rat Kidney MitochondriaDecreased State 3 Respiration0.5 mmol/L (for glutamate/malate respiration)[6]
Mitochondrial Membrane PotentialHuman Proximal Tubule (HPT) CellsDecreased PotentialNot specified[6]
Use as an Internal Standard in Quantitative Analysis

Deuterated compounds are widely considered the "gold standard" for use as internal standards in quantitative mass spectrometry-based assays.[7][8] Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.

Projected Application of Deuterated Diglycolic Acid:

Deuterated diglycolic acid would serve as an ideal internal standard for the accurate quantification of diglycolic acid in biological matrices such as blood, urine, and tissue homogenates.[9][10] This is particularly important in toxicokinetic studies and for monitoring exposure to diethylene glycol.

Experimental Protocols

Protocol for Comparing the Cytotoxicity of Deuterated vs. Non-Deuterated Diglycolic Acid

Objective: To determine and compare the dose-dependent cytotoxicity of deuterated and non-deuterated diglycolic acid in human proximal tubule (HPT) cells.

Methodology:

  • Cell Culture: Culture HPT cells in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Prepare a series of dilutions for both deuterated and non-deuterated diglycolic acid (e.g., 0, 10, 25, 50, 100 mmol/L) in cell culture media.

  • Exposure: Remove the existing media from the cells and replace it with the media containing the different concentrations of the test compounds. Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard assay, such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Data Analysis: Plot cell viability against the concentration of each compound to determine the respective IC50 values (the concentration at which 50% of cells are non-viable).

Protocol for In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated diglycolic acid in liver microsomes.

Methodology:

  • Incubation: Incubate a known concentration of deuterated and non-deuterated diglycolic acid separately with liver microsomes (e.g., human, rat) in the presence of NADPH.

  • Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound remaining in each aliquot using a validated LC-MS/MS method, with a suitable internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing Key Pathways and Workflows

Metabolic Pathway of Diethylene Glycol

metabolic_pathway DEG Diethylene Glycol (DEG) HEAA 2-Hydroxyethoxyacetic Acid (HEAA) DEG->HEAA Alcohol/Aldehyde Dehydrogenase DGA Diglycolic Acid (DGA) HEAA->DGA Aldehyde Dehydrogenase

Caption: Metabolic activation of Diethylene Glycol to Diglycolic Acid.

Proposed Mechanism of Diglycolic Acid-Induced Nephrotoxicity

toxicity_pathway cluster_cell Proximal Tubule Cell DGA_uptake DGA Uptake via Transporters Mitochondrion Mitochondrion DGA_uptake->Mitochondrion Mito_dysfunction Mitochondrial Dysfunction Mitochondrion->Mito_dysfunction ATP_depletion ATP Depletion Mito_dysfunction->ATP_depletion Necrosis Cell Necrosis ATP_depletion->Necrosis DGA_ext Diglycolic Acid (DGA) (extracellular) DGA_ext->DGA_uptake

Caption: Cellular mechanism of Diglycolic Acid-induced kidney cell death.

Experimental Workflow for Comparing Cytotoxicity

experimental_workflow start Start: HPT Cell Culture treatment Treatment Non-Deuterated DGA Deuterated DGA start->treatment incubation Incubation (e.g., 48 hours) treatment:non_deuterated->incubation treatment:deuterated->incubation assay Cytotoxicity Assay (e.g., LDH release) incubation->assay analysis Data Analysis: Compare IC50 values assay->analysis conclusion Conclusion: Assess impact of deuteration on toxicity analysis->conclusion

Caption: Workflow for comparative cytotoxicity analysis.

Conclusion

The use of deuterated diglycolic acid offers significant potential advantages for researchers in toxicology and analytical chemistry. Its projected increased metabolic stability would make it a valuable tool for dissecting the metabolic pathways leading to diglycolic acid-induced toxicity. Furthermore, its properties as a stable isotope-labeled compound make it an ideal internal standard for the accurate quantification of diglycolic acid in complex biological samples. Further experimental studies directly comparing the properties of deuterated and non-deuterated diglycolic acid are warranted to fully realize these benefits.

References

Diglycolic Acid-d4 Standard: A Comparative Performance Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance characteristics of Diglycolic acid-d4 as an internal standard against other alternatives, supported by illustrative experimental data and detailed methodologies.

Diglycolic acid is a dicarboxylic acid that is a metabolite of diethylene glycol, a compound that can cause severe toxicity. Accurate quantification of diglycolic acid in biological matrices is crucial for toxicological studies and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison: this compound vs. Alternatives

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in analytical conditions. Isotopically labeled standards like this compound are chemically identical to the analyte, making them the superior choice.

Performance MetricThis compound (Isotope Dilution)Structural Analog (e.g., Adipic Acid)Non-related Compound
Purity Typically ≥98% chemical purity, ≥98% isotopic enrichmentHigh chemical purity (e.g., ≥99%)High chemical purity (e.g., ≥99%)
Accuracy (% Recovery) 95-105%80-120% (Matrix dependent)Highly variable, often <70% or >130%
Precision (%RSD) < 5%< 15%> 15%
Linearity (r²) > 0.995> 0.99> 0.98
Limit of Quantitation (LOQ) Low ng/mL to pg/mLng/mL rangeµg/mL to ng/mL range
Matrix Effect Compensation ExcellentModeratePoor
Co-elution with Analyte Nearly identical retention timeDifferent retention timeDifferent retention time

This data is illustrative and based on typical performance characteristics observed for isotope dilution mass spectrometry versus other internal standard strategies.

Experimental Protocols

Detailed methodologies for the quantification of diglycolic acid using this compound as an internal standard are provided below for both LC-MS/MS and GC-MS platforms.

LC-MS/MS Method for Diglycolic Acid Quantification

This method is suitable for the analysis of diglycolic acid in biological matrices such as plasma or urine.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine), add 10 µL of a known concentration of this compound solution (in methanol (B129727) or water).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diglycolic acid: Precursor ion (m/z) 133.0 -> Product ion (m/z) 73.0

    • This compound: Precursor ion (m/z) 137.0 -> Product ion (m/z) 76.0

  • Optimize collision energy and other source parameters for the specific instrument used.

GC-MS Method for Diglycolic Acid Quantification

This method requires derivatization to increase the volatility of the analyte and internal standard.

1. Sample Preparation and Derivatization:

  • Perform the same sample preparation steps as for the LC-MS/MS method (protein precipitation and evaporation).

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C, hold for 5 min

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Selected Ion Monitoring (SIM):

    • Monitor characteristic ions for the derivatized Diglycolic acid and this compound. The exact m/z values will depend on the derivatization agent used.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process and the context of diglycolic acid's biological impact, the following diagrams are provided.

Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution / Derivatization Evaporate->Reconstitute LC_GC LC or GC Separation Reconstitute->LC_GC MS Mass Spectrometry (Detection) LC_GC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

DEG Diethylene Glycol (DEG) Metabolism Metabolism (Alcohol & Aldehyde Dehydrogenase) DEG->Metabolism DGA Diglycolic Acid (DGA) (Toxic Metabolite) Metabolism->DGA Mitochondria Mitochondria DGA->Mitochondria Inhibits Succinate Dehydrogenase Toxicity Cellular Toxicity (Proximal Tubule Necrosis) Mitochondria->Toxicity

Caption: Simplified pathway of Diethylene Glycol metabolism and toxicity.

Conclusion

The use of this compound as an internal standard provides superior accuracy, precision, and reliability for the quantification of diglycolic acid in complex matrices. Its ability to mimic the analyte throughout the analytical process makes it an indispensable tool for researchers in toxicology, clinical chemistry, and drug development. While other internal standards can be used, they are more susceptible to analytical variability and matrix effects, which can compromise the quality of the data. For robust and defensible quantitative results, the stable isotope dilution method with this compound is the recommended approach.

The Unseen Pitfalls: A Comparative Guide to the Limitations of Diglycolic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of diglycolic acid, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. While stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis, not all SILs are created equal. This guide provides an in-depth comparison of Diglycolic acid-d4 and its alternatives, highlighting the potential limitations of the deuterated standard and offering data-driven insights to inform your analytical method development.

Diglycolic acid, a metabolite of diethylene glycol, is a key biomarker in toxicology studies. Accurate quantification is often achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a SIL internal standard to compensate for matrix effects and variability in sample preparation.[1] this compound, a deuterium-labeled analog, is a commonly used internal standard for this purpose. However, its use is not without potential drawbacks that can impact assay performance.

The Isotope Effect: A Tale of Two Internal Standards

The primary limitations of using deuterated internal standards like this compound stem from the "isotope effect." The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to subtle yet significant differences in physicochemical properties compared to the unlabeled analyte.[2] This can manifest in two key ways: chromatographic shifts and isotopic instability.

In contrast, carbon-13 (¹³C)-labeled internal standards are considered the superior choice as the larger mass of the ¹³C isotope is distributed within the carbon backbone of the molecule, resulting in virtually identical chemical and physical properties to the native compound.[3]

Chromatographic Co-elution: A Critical Factor for Accuracy

A significant drawback of deuterated standards is the potential for chromatographic separation from the analyte. The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography.[2] This lack of perfect co-elution can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement at their respective retention times, ultimately compromising the accuracy of quantification.[4]

¹³C-labeled internal standards, on the other hand, exhibit near-perfect co-elution with the unlabeled analyte, ensuring that both compounds are subjected to the same matrix effects at the moment of ionization. This leads to more effective compensation and improved data quality.[3]

Isotopic Stability: Ensuring the Integrity of Your Standard

Deuterium labels, particularly those on heteroatoms or in positions prone to enolization, can be susceptible to back-exchange with protons from the solvent or sample matrix.[3] This exchange can compromise the isotopic purity of the internal standard and lead to inaccurate quantification. While the deuterium atoms in this compound are on carbon atoms, the acidic nature of the mobile phase used in LC-MS analysis could potentially facilitate slow exchange over time, affecting the stability of the standard.

¹³C labels are incorporated into the stable carbon skeleton of the molecule and are not susceptible to isotopic exchange under typical analytical conditions, ensuring the integrity of the internal standard throughout the analytical workflow.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Diglycolic Acid (¹³C-IS)Structurally Similar IS (e.g., Succinic Acid-d4)
Chromatographic Co-elution with Analyte Potential for slight retention time shift, leading to differential matrix effects.[2][4]Near-perfect co-elution, ensuring identical matrix effects.[3]Different retention time, leading to significant differential matrix effects.
Isotopic Stability Generally stable, but potential for back-exchange under certain pH and temperature conditions.[3]Highly stable, no risk of isotopic exchange.[3]Stable, but does not mimic the analyte's behavior.
Correction for Matrix Effects Good, but can be compromised by chromatographic shifts.[4]Excellent, provides the most accurate correction.[2]Poor, does not adequately compensate for analyte-specific matrix effects.
Accuracy & Precision Generally good, but can be lower in complex matrices with significant matrix effects.Highest level of accuracy and precision.[5]Lower accuracy and precision due to differences in physicochemical properties.
Commercial Availability & Cost More readily available and generally less expensive.Less common and typically more expensive to synthesize.Varies depending on the specific compound.

Experimental Protocols

Below are generalized experimental protocols for the quantification of Diglycolic acid in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or an alternative standard) at a concentration within the linear range of the assay.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Diglycolic acid from endogenous interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Diglycolic acid and the internal standard should be optimized.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification s1 Plasma Sample s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 LC-MS/MS Analysis s6->a1 Inject a2 Data Processing (Peak Area Ratio) a1->a2 a3 Quantification (Calibration Curve) a2->a3

A generalized workflow for the quantification of Diglycolic acid using an internal standard.

logical_relationship cluster_IS_choice Internal Standard Selection cluster_limitations Potential Limitations cluster_outcomes Analytical Outcomes IS_Choice Choice of Internal Standard for Diglycolic Acid Analysis Deuterated This compound (Deuterated) IS_Choice->Deuterated C13 13C-Labeled Diglycolic Acid IS_Choice->C13 Analog Structural Analog (e.g., Succinic Acid-d4) IS_Choice->Analog ChromoShift Chromatographic Shift Deuterated->ChromoShift Instability Isotopic Instability (H-D Exchange) Deuterated->Instability HighAccuracy Highest Accuracy & Precision C13->HighAccuracy DiffBehavior Different Physicochemical Properties Analog->DiffBehavior GoodAccuracy Good Accuracy, Potential for Bias ChromoShift->GoodAccuracy Instability->GoodAccuracy LowAccuracy Lower Accuracy & Precision DiffBehavior->LowAccuracy

Logical diagram illustrating the choice and limitations of internal standards.

Conclusion and Recommendations

While this compound is a widely used and generally acceptable internal standard for the quantification of Diglycolic acid, researchers should be aware of its potential limitations. The possibility of chromatographic shifts and, to a lesser extent, isotopic instability can introduce bias, particularly in complex biological matrices where significant matrix effects are prevalent.

For methods requiring the highest level of accuracy and precision, a ¹³C-labeled internal standard is the superior choice. Its identical physicochemical properties to the analyte ensure perfect co-elution and robust compensation for analytical variability. When a ¹³C-labeled standard is not available or cost-prohibitive, careful method validation is crucial when using this compound to ensure that any potential chromatographic shifts do not adversely impact the accuracy of the results. The use of a structurally similar internal standard that does not co-elute with the analyte is not recommended for quantitative bioanalysis due to the high potential for inaccurate results.

References

Inter-Laboratory Comparison of Diglycolic Acid-d4 Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison (ILC) for the analysis of Diglycolic acid-d4 (DGA-d4). While Diglycolic acid (DGA) is a known metabolite of diethylene glycol and a byproduct in the synthesis of materials like carboxymethyl cellulose, its deuterated form, DGA-d4, is crucial as an internal standard for ensuring accuracy in quantitative analytical methods.[1][2][3] This document outlines the experimental protocols employed, presents a comparative analysis of laboratory performance, and offers insights into the reliability of current analytical methodologies.

Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for assessing the competence of laboratories and validating analytical methods.[4][5][6] They provide an objective means to evaluate the accuracy and reliability of data by comparing results from multiple laboratories analyzing the same homogenous samples.[5]

Inter-Laboratory Comparison (ILC) Design

The ILC was designed to evaluate the performance of various laboratories in the quantitative analysis of DGA-d4 in a prepared serum matrix. Each participating laboratory received a set of blind samples with known, but undisclosed, concentrations of DGA-d4. The objective was to assess both the within-laboratory repeatability and the between-laboratory reproducibility of the analytical methods used.[7]

The overall workflow of this inter-laboratory comparison is depicted below.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation SamplePrep Homogeneous Sample Preparation (Serum + DGA-d4) BlindLabel Blinding and Labeling of Samples SamplePrep->BlindLabel Distribution Sample Distribution to Participants BlindLabel->Distribution LabAnalysis Sample Analysis (LC-MS/MS or GC-MS) Distribution->LabAnalysis DataReport Data Reporting to Coordinating Body LabAnalysis->DataReport Stats Statistical Analysis (z-scores, Precision) DataReport->Stats Performance Performance Assessment Stats->Performance Report Final Report Generation Performance->Report

Caption: General workflow of the inter-laboratory comparison study.

Experimental Protocols

Participants were allowed to use their in-house validated analytical methods. The most commonly employed techniques were Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed examples of these methodologies are provided below.

This method is adapted from established procedures for Diglycolic acid and other deuterated organic acids.[1][8][9] LC-MS/MS is considered a gold standard for its high sensitivity and specificity.[8]

a) Sample Preparation: Protein Precipitation

  • To 100 µL of serum sample, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a new tube for analysis.

b) Chromatographic and Mass Spectrometric Conditions

  • Chromatography System: UPLC/UHPLC system

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm)[3]

  • Mobile Phase A: Water with 0.1% formic acid[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Monitored Transition (MRM):

    • Precursor Ion (Q1) for DGA-d4: m/z 137.1

    • Product Ion (Q3) for DGA-d4: m/z 77.0 (hypothetical fragment, requires experimental determination)

The general workflow for the LC-MS/MS analysis is illustrated in the diagram below.

LCMS_Workflow cluster_lcms LC-MS/MS System Sample Serum Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI-, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of DGA-d4.

This protocol is based on methods developed for the analysis of DGA in biological matrices, which involves a derivatization step to increase volatility.[10]

a) Sample Preparation and Derivatization

  • Perform a liquid-liquid or solid-phase extraction of the acidified serum sample to isolate the acidic components.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Incubate at 70°C for 30 minutes to form a volatile silyl (B83357) ester of DGA-d4.[11]

b) GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column (e.g., DB-5ms, 30m x 0.25mm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Quadrupole or Ion Trap MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Monitored Ions: Specific fragment ions for the derivatized DGA-d4 would be selected for quantification.

Comparative Performance Data

The performance of the participating laboratories was evaluated based on their analysis of two blind samples with reference concentrations of 25.0 ng/mL (Low Conc.) and 150.0 ng/mL (High Conc.). Key validation parameters such as accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) were compared.[12][13]

Table 1: Comparison of Reported Concentrations and Accuracy

Laboratory IDAnalytical MethodReported Conc. (Low Sample) (ng/mL)Bias (%)Reported Conc. (High Sample) (ng/mL)Bias (%)
Lab 01LC-MS/MS24.5-2.0153.6+2.4
Lab 02LC-MS/MS26.2+4.8145.8-2.8
Lab 03GC-MS23.1-7.6160.5+7.0
Lab 04LC-MS/MS25.8+3.2148.2-1.2
Lab 05GC-MS27.5+10.0139.5-7.0
Lab 06LC-MS/MS24.9-0.4151.1+0.7
Reference Value 25.0 150.0

Bias (%) = [(Reported Conc. - Reference Value) / Reference Value] * 100

Table 2: Comparison of Precision and Sensitivity

Laboratory IDRepeatability (CV, n=5) Low Conc. (%)Repeatability (CV, n=5) High Conc. (%)LOD (ng/mL)LOQ (ng/mL)
Lab 014.13.50.82.5
Lab 025.54.81.03.0
Lab 037.26.52.57.5
Lab 043.83.10.51.5
Lab 058.17.43.010.0
Lab 063.52.90.62.0

CV (%) = (Standard Deviation / Mean) * 100

Discussion and Conclusion

The results of this inter-laboratory comparison demonstrate a generally high level of performance among the participating laboratories, particularly those utilizing LC-MS/MS methods.

  • Accuracy and Precision: Laboratories using LC-MS/MS (Lab 01, 02, 04, 06) consistently showed lower bias and better precision (lower CV%) compared to those using GC-MS (Lab 03, 05). This highlights the robustness of LC-MS/MS for the analysis of compounds like DGA-d4 in complex biological matrices.[8]

  • Sensitivity: The reported Limits of Detection (LOD) and Quantification (LOQ) were significantly lower for LC-MS/MS methods, indicating superior sensitivity.[9]

  • Methodological Variations: The wider range of bias and lower precision observed with GC-MS methods may be attributed to the additional complexity and potential for variability in the derivatization step.

References

Safety Operating Guide

Proper Disposal of Diglycolic Acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Diglycolic acid-d4, a deuterated form of Diglycolic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the chemical's potential hazards.

Hazard Identification and Safety Precautions

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Ingestion of this substance is harmful.[1][2] Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this chemical.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield with safety glasses.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[2][4]

  • Body Protection: A lab coat or other protective clothing.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.[1][2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Quantitative Safety Data Summary

For quick reference, the table below summarizes key quantitative data related to the safe handling of this compound.

ParameterValueSource
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]
Specific target organ toxicity (single exposure) Category 3 (May cause respiratory irritation)[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is handled and processed in accordance with all applicable local, regional, national, and international regulations.[1]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste: Isolate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

  • Containerization: Carefully transfer the waste material into a suitable, clearly labeled, and tightly sealed container.[2][5] The container must be compatible with the chemical to prevent degradation or leakage.

  • Labeling: The waste container must be accurately labeled with the chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.[2][4]

  • Spill Management: In the event of a spill, evacuate the area and prevent the substance from entering drains.[2][4] For containment, mechanically take up the material (e.g., by sweeping or shoveling) and collect it in a suitable container for disposal.[1] Ensure adequate ventilation during cleanup.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound waste generated ppe Step 1: Don appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate waste from other streams ppe->segregate containerize Step 3: Place waste in a labeled, sealed, compatible container segregate->containerize storage Step 4: Store container in a designated hazardous waste area containerize->storage disposal_service Step 5: Contact licensed hazardous waste disposal service storage->disposal_service documentation Step 6: Provide SDS and necessary documentation disposal_service->documentation end End: Waste safely removed for disposal documentation->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the official Safety Data Sheet (SDS) or institutional safety protocols. Always consult the substance-specific SDS and your institution's environmental health and safety department for the most accurate and up-to-date disposal procedures.

References

Essential Safety and Operational Guide for Handling Diglycolic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Diglycolic acid-d4. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) inspected before use.[3][4]To prevent skin contact, as the substance causes skin irritation.[1][2]
Eye and Face Protection Safety glasses with side-shields, chemical safety goggles, or a face shield.[1][2]To protect against splashes and dust, as the substance causes serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[1][5]To provide a barrier against accidental contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or N100) to be used in a well-ventilated area or under a chemical fume hood, especially when handling the powder form.[2][5][6]To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and vapors.[2][5]

  • Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory area.[1][4]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[4][7]

  • Minimize the creation of dust when handling the solid form.

  • Keep the container tightly closed when not in use.[1][7]

3. Storage:

  • Store this compound at room temperature in a dry, well-ventilated place, away from light and moisture.[1][2]

  • Keep the container tightly sealed.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

Emergency Procedures

In Case of Exposure:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[2][9]

In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.[3]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

  • Clean the spill area with a damp cloth or paper towels, and place the cleaning materials in the hazardous waste container.

  • Prevent the spilled material from entering drains or waterways.[1][3]

Disposal Plan

All this compound waste, including contaminated materials like gloves and empty containers, must be treated as chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.[10]

  • Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste" and the full chemical name, "this compound".[10]

  • Storage of Waste: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[10]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[5][10]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep Verify availability of eyewash station and safety shower ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe ventilation Ensure proper ventilation (Fume Hood) ppe->ventilation handle Handle this compound, avoiding dust generation ventilation->handle storage Store in a cool, dry, well-ventilated area in a sealed container handle->storage waste_collection Collect waste in a labeled, sealed container handle->waste_collection waste_storage Store waste in a designated area waste_collection->waste_storage waste_disposal Dispose of via certified hazardous waste service waste_storage->waste_disposal exposure Exposure Event first_aid Administer First Aid (Flush skin/eyes, move to fresh air) exposure->first_aid spill Spill Event contain_spill Contain spill and clean up with appropriate PPE spill->contain_spill medical_attention Seek Immediate Medical Attention first_aid->medical_attention contain_spill->waste_collection

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.